LDN-211904
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13/h1-6,11-13,21H,7-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMEFWSLXFLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to LDN-211904: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 is a potent and selective small molecule inhibitor of the EphB3 receptor tyrosine kinase.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its role in cancer research, particularly in overcoming drug resistance in colorectal cancer.
Chemical Structure and Properties
This compound is an imidazo[1,2-a]pyridine (B132010) derivative. Its detailed chemical information is summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide oxalate (B1200264) |
| CAS Number | 1198408-78-4 (oxalate salt) |
| Molecular Formula | C₂₁H₂₁ClN₄O₅ |
| Molecular Weight | 444.87 g/mol |
| SMILES String | O=C(NC1=CC=CC=C1Cl)C2=CN=C3C=CC(C4CCNCC4)=CN32.OC(C(O)=O)=O |
| InChI Key | ODBJGLKPAQMCJA-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is described in the scientific literature, involving the construction of the core imidazo[1,2-a]pyridine scaffold followed by functionalization. While the exact, step-by-step protocol from the primary literature is proprietary, a representative synthetic scheme can be outlined based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
A plausible synthetic route would involve the following key steps:
-
Synthesis of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. In the case of this compound, a substituted 2-aminopyridine would be reacted with a suitable α-halocarbonyl compound to form the bicyclic core.
-
Functionalization of the Core: Subsequent steps would involve the introduction of the carboxamide and the piperidinyl moieties at the appropriate positions of the imidazo[1,2-a]pyridine ring. This could be achieved through a series of reactions such as acylation and cross-coupling reactions.
-
Final Salt Formation: The final step would involve the formation of the oxalate salt to improve the compound's solubility and stability.
Biological Activity and Signaling Pathways
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase with an IC₅₀ of 79 nM.[4] Eph receptors and their ephrin ligands are key regulators of various cellular processes, including cell proliferation, migration, and adhesion. Dysregulation of the Eph/ephrin system has been implicated in the pathogenesis of several cancers.
In the context of colorectal cancer (CRC), this compound has been shown to play a crucial role in overcoming resistance to the EGFR inhibitor, cetuximab.[4] Research has elucidated its mechanism of action, which involves the modulation of the STAT3 and Sonic hedgehog (SHH) signaling pathways.
EphB3-STAT3-SHH Signaling Pathway in Cetuximab-Resistant CRC
The following diagram illustrates the signaling pathway impacted by this compound in cetuximab-resistant colorectal cancer cells.
Caption: this compound inhibits the EphB3 receptor, leading to a downstream reduction in STAT3 and SHH pathway activation, thereby mitigating cetuximab resistance in colorectal cancer.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on common laboratory practices and information from supplier datasheets.
In Vitro Cell-Based Assays
1. Cell Culture and Treatment:
-
Colorectal cancer cell lines (e.g., SW480, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound is dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
For experiments, the stock solution is further diluted in culture media to the desired final concentration (e.g., 10-20 µM). Control cells are treated with a corresponding concentration of DMSO.
-
Cells are incubated with this compound for the specified duration (e.g., 24-72 hours) before analysis.
2. Western Blot Analysis:
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EphB3, EphB3, p-STAT3, STAT3, GLI1, and a loading control like β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Cell Viability Assay (e.g., WST-1 or MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound.
-
After the incubation period, the viability reagent (WST-1 or MTT) is added to each well.
-
Following a further incubation, the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is calculated as a percentage of the control-treated cells.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound on colorectal cancer cells.
Caption: A typical workflow for in vitro experiments with this compound, from cell culture to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System |
| IC₅₀ | 79 nM | EphB3 Kinase |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Animal Model |
| Dosage | 0.1 mg/kg | Mouse Xenograft (CRC) |
| Route | Intraperitoneal (i.p.) injection | Mouse Xenograft (CRC) |
Conclusion
This compound is a valuable research tool for investigating the role of EphB3 signaling in normal physiology and disease. Its ability to modulate the STAT3 and Sonic hedgehog pathways in colorectal cancer highlights its potential as a therapeutic agent, particularly in the context of overcoming resistance to targeted therapies. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
LDN-211904: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 is a potent and selective, reversible inhibitor of Ephrin type-B receptor 3 (EphB3), a receptor tyrosine kinase implicated in various cellular processes and increasingly recognized for its role in cancer biology. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the structure-activity relationship studies that led to its synthesis, its in vitro and in vivo pharmacological properties, and its emerging role in overcoming therapeutic resistance in colorectal cancer. This document is intended to serve as a resource for researchers engaged in the study of EphB3 signaling and the development of novel cancer therapeutics.
Introduction: The Emergence of EphB3 as a Therapeutic Target
The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer.[1][2] EphB3, in particular, has a complex and context-dependent role in cancer.[2] In colorectal cancer (CRC), EphB3 expression is often dysregulated, with evidence suggesting it can act as both a tumor suppressor in early stages and a promoter of resistance to therapy in advanced disease.[1][2][3]
The dual role of EphB3 has made it a challenging but compelling target for therapeutic intervention. While its tumor-suppressive functions in maintaining intestinal epithelial architecture are well-documented, recent studies have unveiled its contribution to resistance against EGFR-targeted therapies like cetuximab.[4][5][6] This has spurred the development of selective inhibitors to probe its function and evaluate its therapeutic potential.
Discovery and Development of this compound
The discovery of this compound was the result of a focused structure-activity relationship (SAR) study aimed at optimizing a pyrazolo[1,5-a]pyridine (B1195680) derivative identified from a high-throughput screen for EphB3 kinase inhibitors.[7][8]
From Screening Hit to Lead Optimization
The initial hit compound, a 2-chloroanilide derivative of pyrazolo[1,5-a]pyridine, exhibited moderate potency.[7] Subsequent SAR studies revealed that modifications at the 5-position of the pyrazolo[1,5-a]pyridine core with phenyl or small electron-donating substituents enhanced inhibitory activity.[8][9] A key breakthrough in the development of this compound was the replacement of the pyrazolo[1,5-a]pyridine scaffold with an imidazo[1,2-a]pyridine (B132010) core.[8][9] This modification was well-tolerated in terms of inhibitory activity and significantly improved the metabolic stability of the compound in mouse liver microsomes.[7][8][9]
Synthesis of this compound
The synthesis of this compound, chemically named N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide oxalate, involves a multi-step process. A crucial step is the Groebke–Blackburn–Bienaymé reaction for the formation of the imidazo[1,2-a]pyridine core.[10][11] This is followed by amide coupling and subsequent modifications to introduce the piperidinyl group, which enhances aqueous solubility.[7][12]
Pharmacological Profile of this compound
This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
In Vitro Activity and Selectivity
The in vitro pharmacological properties of this compound are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| EphB3 IC50 | 79 nM | Radiometric kinase assay | [13] |
| Kinase Selectivity | Selective for tyrosine kinases over non-RTKs (except p38α, p38β, and Qik) | Panel of 288 kinases | [8][9] |
| Cellular Activity | Inhibition of EphB3 autophosphorylation in HEK293 cells | Western Blot | [7][12] |
| Mouse Liver Microsomal Stability (t½) | 348 min | In vitro metabolic assay | [12] |
| Intrinsic Clearance (Clint) | 4 µL/min/mg protein | In vitro metabolic assay | [12] |
In Vivo Efficacy in Colorectal Cancer Models
In vivo studies using xenograft models of human colorectal cancer have demonstrated the anti-tumor activity of this compound. Notably, it has shown efficacy both as a single agent and in combination with the EGFR inhibitor, cetuximab, particularly in cetuximab-resistant models.[4][12]
| Animal Model | Treatment | Key Findings | Reference |
| SW48R (cetuximab-resistant) xenograft | This compound (0.1 mg/kg, i.p., 3x/week) + Cetuximab (10 mg/kg) | Overcame cetuximab resistance and inhibited tumor growth. | [4][12] |
| Xenograft models | This compound (0.1 mg/kg, i.p., 3x/week) | Inhibited cancer cell growth as a single agent. | [12] |
Mechanism of Action: Overcoming Cetuximab Resistance
A significant aspect of this compound's therapeutic potential lies in its ability to counteract resistance to cetuximab in colorectal cancer.[4][6]
The Role of EphB3 in Cetuximab Resistance
In cetuximab-resistant colorectal cancer cells, there is an observed upregulation of EphB3.[4][5] This leads to an increased interaction and complex formation between EphB3 and the Epidermal Growth Factor Receptor (EGFR).[4][6][14] This complex formation appears to mediate the activation of the STAT3 signaling pathway, a key driver of cell proliferation and survival, even in the presence of cetuximab.[4][14]
This compound-Mediated Inhibition of STAT3 Signaling
This compound, by inhibiting the kinase activity of EphB3, disrupts the formation or signaling of the EphB3-EGFR complex.[4][6] This, in turn, leads to a reduction in the phosphorylation and activation of STAT3.[4] The downstream effects of this inhibition include decreased expression of pro-survival and stemness factors like GLI-1 and SOX2, and induction of apoptosis, thereby re-sensitizing the cancer cells to cetuximab.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
EphB3 Kinase Activity Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EphB3 kinase.
-
Enzyme: Recombinant human EphB3 kinase domain (599-920).
-
Substrate: Poly (Glu, Tyr) 4:1 (0.1 mg/mL).
-
Reaction Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MnCl2, 10 mM MgAcetate.
-
Tracer: [γ-33P]-ATP.
-
Procedure:
-
Incubate EphB3 with the reaction buffer, substrate, and test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the Mg/[γ-33P]-ATP mix.
-
Incubate for 40 minutes at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper four times for 4 minutes in 0.425% phosphoric acid and once in methanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control.
-
Mouse Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[15][16]
-
Microsomes: Pooled mouse liver microsomes (e.g., 0.415 mg/mL protein).
-
Reaction Medium: 100 mM phosphate (B84403) buffer (pH 7.4), 3.3 mM MgCl2.
-
Cofactor (NADPH Regenerating System): 3 mM NADPН, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase.
-
Procedure:
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
Add the test compound (e.g., 2 µM final concentration) to the microsomal solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 7, 15, 25, 40 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).[15][16]
-
Cellular EphB3 Autophosphorylation Assay
This assay determines the effect of a compound on the phosphorylation of EphB3 in a cellular context.
-
Cell Line: HEK293 cells stably overexpressing EphB3.
-
Stimulus: ephrin-B1-Fc.
-
Procedure:
-
Plate HEK293-EphB3 cells and allow them to adhere.
-
Pre-treat the cells with the test compound (e.g., 10 µM this compound) or DMSO for a specified time.
-
Stimulate the cells with ephrin-B1-Fc to induce EphB3 autophosphorylation.
-
Lyse the cells and perform a Western blot analysis using antibodies specific for phospho-EphB and total EphB3.
-
Quantify the band intensities to determine the extent of inhibition.
-
Western Blot for STAT3 Phosphorylation
This protocol is used to detect changes in the phosphorylation state of STAT3 in response to treatment.[17][18]
-
Cell Lines: SW48 (cetuximab-sensitive) and SW48R (cetuximab-resistant) colorectal cancer cells.
-
Treatment: this compound (e.g., 20 µM) for various time points (e.g., 4-20 hours).
-
Procedure:
-
Culture SW48 and SW48R cells to a desired confluency.
-
Treat the cells with this compound or vehicle control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: SW48R human colorectal cancer cells.
-
Procedure:
-
Subcutaneously inject SW48R cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle, cetuximab alone, this compound alone, combination).
-
Administer the treatments as per the specified dose and schedule (e.g., this compound at 0.1 mg/kg, i.p., three times a week).
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: EphB3-mediated cetuximab resistance and its inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound has emerged as a valuable chemical probe for studying the complex biology of EphB3 and a promising lead compound for the development of novel cancer therapeutics. Its ability to overcome cetuximab resistance in preclinical models of colorectal cancer highlights the potential of targeting the EphB3-STAT3 signaling axis. Future research should focus on further optimizing the selectivity and pharmacokinetic properties of this compound class, exploring its efficacy in other cancer types where EphB3 is dysregulated, and identifying predictive biomarkers to guide its clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these ongoing research efforts.
References
- 1. Frontiers | Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets [frontiersin.org]
- 2. Expression Profile and Prognostic Significance of EPHB3 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonic hedgehog pathway activation is associated with cetuximab resistance and EPHB3 receptor induction in colorectal cancer [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of LDN-211904, a Potent EphB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of LDN-211904, a selective and potent inhibitor of the EphB3 receptor tyrosine kinase. The information presented herein is intended to support further research and development of EphB3 inhibitors for various therapeutic applications, including oncology.
Core Structure and Mechanism of Action
This compound is a pyrazolo[1,5-a]pyridine (B1195680) derivative that acts as a reversible and potent inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1] Its mechanism of action involves the inhibition of EphB3 autophosphorylation, a critical step in the activation of its downstream signaling pathways.[2] Notably, this compound has been shown to be effective in overcoming cetuximab resistance in colorectal cancer by inhibiting STAT3-activated cancer stem cell properties.[1]
Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of a pyrazolo[1,5-a]pyridine scaffold to optimize its potency and metabolic stability. The key findings from these SAR studies are summarized below.
2.1. The Anilide Moiety:
The 2-chloroanilide portion of the molecule is crucial for its inhibitory activity. Modifications to this group, including the removal of the chloro substituent, repositioning it to the 3- or 4-position, or replacing it with other electron-donating or withdrawing groups, resulted in a significant loss of potency. Furthermore, alterations to the amide linker, such as methylation, inversion, or reduction, also diminished the inhibitory activity against EphB3.[3]
2.2. The Pyrazolo[1,5-a]pyridine Core and 5-Position Substitutions:
The pyrazolo[1,5-a]pyridine core is a key structural feature. SAR studies have revealed that introducing a phenyl group or small electron-donating substituents at the 5-position of this ring system enhances the EphB3 kinase inhibitory activity.[4]
2.3. Core Hopping: Imidazo[1,2-a]pyridine (B132010) Analogs:
To improve the metabolic stability of the initial lead compounds, the pyrazolo[1,5-a]pyridine core was replaced with an imidazo[1,2-a]pyridine scaffold. This modification was well-tolerated in terms of inhibitory activity and led to enhanced stability in mouse liver microsomes.[4] The SAR for this new series of compounds was found to be similar to that of the original pyrazolo[1,5-a]pyridine series.[4]
2.4. Quantitative SAR Data:
The following table summarizes the SAR data for a selection of this compound analogs, highlighting the impact of substitutions on the anilide ring and the core scaffold on EphB3 inhibition.
| Compound | Core Scaffold | R1 | R2 | R3 | EphB3 IC50 (µM) |
| 1 | Pyrazolo[1,5-a]pyridine | H | H | H | > 50 |
| 2 | Pyrazolo[1,5-a]pyridine | 2-Cl | H | H | 1.1 |
| 3 | Pyrazolo[1,5-a]pyridine | 3-Cl | H | H | > 50 |
| 4 | Pyrazolo[1,5-a]pyridine | 4-Cl | H | H | 14 |
| 5 | Pyrazolo[1,5-a]pyridine | 2-F | H | H | 6.7 |
| 6 | Pyrazolo[1,5-a]pyridine | 2-Me | H | H | 3.3 |
| This compound | Imidazo[1,2-a]pyridine | 2-Cl | H | 4-piperidyl | 0.079 |
Note: The data in this table is representative of the SAR trends described in the literature. The compound numbering is for illustrative purposes within this guide.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
3.1. EphB3 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the EphB3 kinase.
-
Materials:
-
Recombinant human EphB3 kinase domain
-
BTK-peptide substrate (Cell Signaling)
-
[γ-33P]-ATP
-
Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM MnCl2
-
0.425% Phosphoric Acid
-
Methanol
-
Filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing EphB3 kinase and the BTK-peptide substrate in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the reaction mixture at room temperature for 40 minutes.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper four times with 0.425% phosphoric acid for 4 minutes each, followed by a final wash with methanol.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
3.2. Cell-Based EphB3 Autophosphorylation Assay
This assay assesses the ability of a test compound to inhibit the autophosphorylation of the EphB3 receptor in a cellular context.
-
Materials:
-
HEK293 cells overexpressing EphB3
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Anti-phospho-EphB antibody
-
Anti-EphB antibody
-
Western blot reagents and equipment
-
-
Procedure:
-
Plate HEK293-EphB3 cells and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-EphB antibody to detect the level of autophosphorylated EphB3.
-
Strip the membrane and re-probe with an anti-EphB antibody to determine the total amount of EphB3 protein.
-
Quantify the band intensities and calculate the ratio of phosphorylated EphB3 to total EphB3 to determine the extent of inhibition.
-
3.3. Mouse Liver Microsome Stability Assay
This assay evaluates the metabolic stability of a test compound in the presence of liver enzymes.
-
Materials:
-
Pooled mouse liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound (e.g., this compound)
-
Acetonitrile
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing mouse liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound to initiate the reaction.
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Plot the natural logarithm of the percentage of the compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Signaling Pathways and Experimental Workflows
4.1. EphB3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EphB3 signaling pathway and the point of intervention by this compound, particularly in the context of overcoming cetuximab resistance in colorectal cancer.
References
Biochemical Profile of LDN-211904 Oxalate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 oxalate (B1200264) salt is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase. This document provides a comprehensive overview of its biochemical properties, including its mechanism of action, in vitro efficacy, and metabolic stability. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this compound.
Core Biochemical Properties
This compound is a pyrazolo[1,5-a]pyridine (B1195680) derivative that demonstrates significant inhibitory activity against the EphB3 receptor, a member of the largest family of receptor tyrosine kinases.[1][2] Its inhibitory action has implications for cellular processes regulated by EphB3 signaling, which is often dysregulated in various cancers.
Quantitative Efficacy and Stability Data
The following tables summarize the key quantitative data for this compound oxalate salt based on in vitro studies.
| Parameter | Value | Description | Reference |
| IC50 | 79 nM | The half maximal inhibitory concentration against EphB3 phosphorylation of a BTK-peptide.[3][4][5][6] | [1][3][4][5][6] |
| Target | EphB3 Receptor | A receptor tyrosine kinase involved in cell proliferation, migration, and adhesion.[1][3][4][5][6] | [1][3][4][5][6] |
| Metabolic Stability (t1/2) | 348 min | Half-life in mouse liver microsomes, indicating good stability.[4][5] | [4][5] |
| Intrinsic Clearance (CLint) | 4 µL/min/mg protein | A measure of the metabolic clearance rate in mouse liver microsomes.[4][5] | [4][5] |
Kinase Selectivity Profile
This compound has been profiled against a broad panel of kinases to determine its selectivity. While it is a potent EphB3 inhibitor, it also shows activity against other members of the Eph receptor family.
| Kinase Family | Inhibited Members | Non-Inhibited Members | Reference |
| Eph Receptors | EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, EphB3, EphB4 | EphA6, EphA7 | [1] |
| Other Kinases | p38α, p38β, Qik | Most other non-RTK kinases screened | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the autophosphorylation of the EphB3 receptor.[1][4] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell stemness and survival, particularly in the context of colorectal cancer. One of the key pathways affected is the STAT3 signaling pathway.
EphB3-STAT3 Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the EphB3-STAT3 signaling pathway.
Caption: Inhibition of EphB3 by this compound blocks STAT3 phosphorylation.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the characterization of this compound and similar kinase inhibitors.
In Vitro Kinase Assay (EphB3 Inhibition)
This protocol outlines a method to determine the IC50 of this compound against EphB3.
Caption: Workflow for an in vitro EphB3 kinase inhibition assay.
Methodology:
-
Preparation: A reaction mixture is prepared containing a suitable buffer, recombinant EphB3 kinase domain, and a peptide substrate.
-
Inhibitor Addition: this compound oxalate salt, dissolved in DMSO, is added in a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay or radiometric analysis.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based EphB3 Autophosphorylation Assay
This assay measures the ability of this compound to inhibit EphB3 autophosphorylation in a cellular context.
Caption: Workflow for a cell-based EphB3 autophosphorylation assay.
Methodology:
-
Cell Culture: Cells endogenously or exogenously expressing EphB3 (e.g., HEK293 cells) are cultured under standard conditions.[4][5]
-
Compound Treatment: The cells are treated with this compound oxalate salt at various concentrations for a defined period. A common concentration used is 10 µM.[1]
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific for phosphorylated EphB3 and total EphB3 to assess the level of inhibition.
Cellular Viability and Apoptosis Assays
These assays evaluate the downstream effects of EphB3 inhibition on cancer cell lines.
Methodology:
-
Cell Culture: Colorectal cancer cell lines, such as SW48, are cultured.
-
Treatment: Cells are treated with this compound (e.g., 20 µM for 24 hours) alone or in combination with other agents like Cetuximab.[3][6]
-
Apoptosis Analysis: Apoptosis can be assessed by measuring the levels of cleaved PARP (c-PARP) via Western blot. An increase in c-PARP is indicative of apoptosis.[3][6]
-
Signaling Protein Analysis: The levels of downstream signaling proteins such as p-STAT3, GLI-1, SOX2, and Vimentin can be measured by Western blot after treatment (e.g., 20 µM for 4-20 hours) to confirm pathway inhibition.[3][6]
In Vivo Applications and Future Directions
In vivo studies have shown that this compound can inhibit tumor growth in xenograft models of colorectal cancer.[4][5] Notably, it has demonstrated efficacy in overcoming resistance to Cetuximab, a standard-of-care EGFR inhibitor.[3][4][5][6] The combination of this compound with Cetuximab has been shown to effectively inhibit STAT3-activated colorectal cancer stemness.[3]
Future research may focus on further elucidating the role of EphB3 in other cancers and exploring the therapeutic potential of this compound in a broader range of malignancies. Its favorable metabolic stability profile suggests its potential for further preclinical and clinical development.
Conclusion
This compound oxalate salt is a valuable research tool for investigating the role of EphB3 signaling in cancer biology. Its potency, selectivity profile, and demonstrated efficacy in cellular and in vivo models make it a promising candidate for further drug development efforts, particularly in the context of combination therapies for drug-resistant cancers.
References
- 1. This compound - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 2. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
LDN-211904: A Selective Tyrosine Kinase Inhibitor Targeting EphB3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LDN-211904 is a potent and reversible small molecule inhibitor of the EphB3 receptor tyrosine kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, kinase selectivity profile, and its application in cancer research, particularly in overcoming therapeutic resistance. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further investigation and application of this compound in a research setting.
Introduction
Ephrin (Eph) receptors constitute the largest family of receptor tyrosine kinases (RTKs) and play crucial roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. The EphB3 receptor, a member of the EphB subclass, has been implicated in the progression of various cancers, including colorectal cancer (CRC). Dysregulation of EphB3 signaling can contribute to tumor growth, metastasis, and resistance to standard therapies.
This compound has emerged as a valuable chemical probe for studying the function of EphB3. It is a pyrazolo[1,5-a]pyridine (B1195680) derivative that exhibits potent and reversible inhibition of EphB3 kinase activity.[1] This guide aims to provide researchers with the essential technical details to effectively utilize this compound in their studies.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the EphB3 receptor. This prevents the autophosphorylation of the receptor upon ligand (ephrin-B) binding, thereby blocking the initiation of downstream signaling cascades. One of the key pathways modulated by EphB3 is the STAT3 signaling pathway. By inhibiting EphB3, this compound leads to a decrease in the phosphorylation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and stemness.[1]
Kinase Selectivity Profile
This compound is a potent inhibitor of EphB3 with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1] While highly potent against EphB3, kinome-wide screening has revealed that at higher concentrations, this compound can inhibit other kinases.
Data Presentation: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Concentration for >50% Inhibition in Kinome Scan (µM) | Notes |
| EphB3 | 79 | Not Applicable | Primary Target |
| EphA1 | Not Determined | 5 | Exhibits broad activity against Eph family kinases at high concentrations. |
| EphA2 | Not Determined | 5 | |
| EphA3 | Not Determined | 5 | |
| EphA4 | Not Determined | 5 | |
| EphA5 | Not Determined | 5 | |
| EphA8 | Not Determined | 5 | |
| EphB1 | Not Determined | 5 | |
| EphB2 | Not Determined | 5 | |
| EphB4 | Not Determined | 5 | |
| p38α | Not Determined | 5 | Non-receptor tyrosine kinase inhibition observed at high concentrations. |
| p38β | Not Determined | 5 | |
| Qik | Not Determined | 5 |
Note: The kinome scan data represents a single high concentration and does not reflect the precise IC50 values for the off-target kinases.
Signaling Pathways and Experimental Workflows
EphB3-STAT3 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ephrin-B binding to the EphB3 receptor and the point of inhibition by this compound.
Caption: EphB3 signaling pathway and inhibition by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the steps to determine the IC50 value of this compound against EphB3 kinase.
References
Investigating EphB3 Signaling with LDN-211904: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of EphB3 signaling and its modulation by the potent and reversible inhibitor, LDN-211904. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction to EphB3 and this compound
Ephrin type-B receptor 3 (EphB3) is a member of the Eph receptor tyrosine kinase family, the largest subfamily of receptor tyrosine kinases.[1] These receptors and their ligands, the ephrins, are crucial mediators of cell-cell communication, playing pivotal roles in a myriad of developmental processes, particularly in the nervous system.[1][2] EphB3 signaling is initiated by the binding of transmembrane ephrin-B family ligands on adjacent cells, leading to bidirectional signaling into both the receptor-expressing (forward signaling) and the ligand-expressing (reverse signaling) cells.[2] This intricate signaling network regulates fundamental cellular processes, including axon guidance, cell migration, adhesion, and proliferation.[1][3] Aberrant EphB3 signaling has been implicated in various pathological conditions, including cancer.[4][5]
This compound is a potent and reversible small molecule inhibitor of EphB3.[6][7] Its ability to selectively modulate EphB3 activity makes it a valuable tool for elucidating the physiological and pathological roles of this receptor. This guide will delve into the specifics of using this compound to investigate EphB3 signaling.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear basis for experimental design and data interpretation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Notes |
| IC50 | 79 nM | Half-maximal inhibitory concentration against EphB3 kinase activity.[6] |
| Inhibition of EphB3 Autophosphorylation | Effective at 10 µM | Demonstrated in cellular assays.[7] |
| Inhibition of Downstream Signaling | Effective at 20 µM | Decreases levels of p-STAT3, GLI-1, SOX2, and Vimentin in SW48 resistant cells.[6] |
| Induction of Apoptosis | Effective at 20 µM | Increases cleaved PARP (c-PARP) in SW48 resistant cells.[6] |
Table 2: Pharmacokinetic and Selectivity Profile of this compound
| Parameter | Value | Notes |
| Metabolic Stability | Good | Shows good stability in mouse liver microsomes.[6] |
| Kinase Selectivity | Selective for Tyrosine Kinases | At 5 µM, inhibits most Eph receptors (EphA1, A2, A3, A4, A5, A8, B1, B2, B3, B4) but not EphA6 and EphA7. Also shows some activity against p38α, p38β, and Qik.[7][8] |
| In Vivo Efficacy | 0.1 mg/kg (i.p.) | Inhibits tumor growth and overcomes Cetuximab resistance in vivo (administered three times a week for 21 days).[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction of this compound with EphB3 signaling.
In Vitro EphB3 Kinase Assay (Radiometric)
This protocol is adapted from a general radiometric kinase assay and is suitable for determining the IC50 of this compound against EphB3.[9]
Materials:
-
Recombinant human EphB3 kinase domain (e.g., Reaction Biology, Cat# 0231-0000-1)[10]
-
Poly (Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich)
-
[γ-³³P]-ATP
-
Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MnCl₂, 10 mM MgAcetate
-
Stop Solution: 0.5% Phosphoric acid
-
This compound (solubilized in 100% DMSO)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing EphB3 kinase and the poly (Glu, Tyr) substrate in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of EphB3 Phosphorylation
This protocol allows for the assessment of this compound's effect on EphB3 autophosphorylation and downstream signaling pathways in a cellular context.
Materials:
-
Cell line expressing EphB3 (e.g., HEK293, SW48)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-EphB3 (e.g., Abcam, ab133742, Rabbit monoclonal, 1:1000 dilution)
-
Anti-phospho-EphB (pan-tyrosine)
-
Anti-p-STAT3 (Tyr705)
-
Anti-STAT3
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 4-20 hours).[6]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation of EphB3 and Downstream Effectors
This protocol can be used to investigate the interaction of EphB3 with its signaling partners and how this is affected by this compound.
Materials:
-
Cell line expressing EphB3
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-EphB3 antibody for immunoprecipitation (e.g., Novus Biologicals, H00002049-M01, Mouse monoclonal)[11]
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibodies for western blotting (e.g., anti-STAT3, anti-PI3K)
-
HRP-conjugated secondary antibodies
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse cells in co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-EphB3 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using antibodies against potential interacting proteins.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the EphB3 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: EphB3 Forward Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Investigating this compound.
Conclusion
This compound serves as a critical pharmacological tool for the investigation of EphB3 signaling. The data and protocols presented in this guide offer a robust framework for researchers to explore the multifaceted roles of EphB3 in both normal physiology and disease states. The detailed methodologies and visual representations of the signaling pathways are intended to streamline experimental design and foster a deeper understanding of the EphB3-LDN-211904 interaction, ultimately accelerating discoveries in this important area of cell signaling research.
References
- 1. EPHB3 - Wikipedia [en.wikipedia.org]
- 2. Eph/ephrin signaling: genetic, phosphoproteomic, and transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPHB3 EPH receptor B3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPHB3 | Cancer Genetics Web [cancerindex.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. proqinase.com [proqinase.com]
- 11. novusbio.com [novusbio.com]
LDN-211904: A Technical Guide for Investigating Protein Phosphorylation and Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 is a potent, reversible, and selective small molecule inhibitor of the EphB3 receptor tyrosine kinase.[1][2] As a member of the pyrazolo[1,5-a]pyridine (B1195680) derivative family, it serves as a critical tool for researchers studying the intricacies of signal transduction pathways governed by phosphorylation.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and the quantitative data supporting its use in the laboratory.
Mechanism of Action: Inhibition of EphB3 and Downstream Signaling
This compound functions as an ATP-competitive inhibitor of the EphB3 receptor, a member of the largest family of receptor tyrosine kinases.[3] By binding to the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1][4] The inhibition of EphB3 phosphorylation subsequently affects a variety of cellular processes, including cell proliferation, migration, and adhesion.
One of the key pathways modulated by this compound is the STAT3 signaling cascade. In certain cancer models, particularly in the context of cetuximab resistance in colorectal cancer, this compound has been shown to decrease the phosphorylation of STAT3.[5][6] This leads to a reduction in the expression of downstream targets involved in cell survival and stemness, such as GLI-1, SOX2, and Vimentin.[6]
Figure 1: Simplified signaling pathway of EphB3 inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following table summarizes key quantitative metrics.
| Parameter | Value | Assay Type | Source |
| IC50 | 79 nM | In vitro kinase assay (EphB3) | [5][6] |
| Cellular Activity | Suppression of EphB3 autophosphorylation at 10 µM | HEK293 cells | [1] |
| In Vivo Efficacy | 0.1 mg/kg (i.p.) inhibits tumor growth | Xenograft models | [5][6] |
| Metabolic Stability (t1/2) | 348 min | Mouse liver microsomes | [5] |
| Intrinsic Clearance (CLint) | 4 µL/min/mg protein | Mouse liver microsomes | [5] |
Experimental Protocols
This compound is a versatile tool for a range of experimental procedures aimed at investigating kinase activity and phosphorylation events.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of EphB3. A common approach is a fluorescence-based assay.
Figure 2: General workflow for an in vitro kinase assay with this compound.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT). Dilute recombinant EphB3 kinase, the substrate peptide, and ATP to their final concentrations in the reaction buffer. Prepare a serial dilution of this compound.
-
Reaction Initiation: In a microplate, combine the EphB3 kinase, the substrate, and the various concentrations of this compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as detecting the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for understanding the effects of this compound in a more physiologically relevant context. These assays can measure changes in protein phosphorylation, cell proliferation, and apoptosis.
Figure 3: General workflow for cell-based assays using this compound.
Detailed Methodology (Western Blot for Phosphorylation):
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., SW48R colorectal cancer cells) to the desired confluency.[5] Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-24 hours).[6][7]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-EphB3, anti-EphB3, anti-p-STAT3, anti-STAT3).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Selectivity Profile
While this compound is a potent inhibitor of EphB3, its selectivity against a broader panel of kinases has also been assessed. This is crucial for interpreting experimental results and understanding potential off-target effects.
| Kinase Family | Inhibited Kinases | Non-Inhibited Kinases (at 5 µM) | Source |
| Eph Receptors | EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, EphB3, EphB4 | EphA6, EphA7 | [1] |
| Other Kinases | p38α, p38β, Qik | Most other non-RTK kinases | [1] |
Conclusion
This compound is a valuable chemical probe for dissecting the roles of EphB3-mediated phosphorylation in various biological and pathological processes. Its high potency and well-characterized selectivity make it a reliable tool for both in vitro and cell-based studies. By inhibiting the autophosphorylation of EphB3, this compound allows for the detailed investigation of downstream signaling events and their functional consequences. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their studies of phosphorylation and dephosphorylation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 3. Eph receptors and ephrins in cancer: bidirectional signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary Studies on LDN-211904 in Neurological Disorders: A Prospective Technical Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 has been identified as a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. While initial research has predominantly focused on its therapeutic potential in oncology, the significant involvement of the EphB3 signaling pathway in fundamental neurological processes suggests a promising, yet largely unexplored, application in the treatment of neurological disorders. This document provides a comprehensive overview of the preclinical data available for this compound and extrapolates its potential utility in neurology by examining the established roles of its target, EphB3, in neural function and disease. This guide outlines the known biochemical and cellular activities of this compound, proposes hypothetical experimental protocols for its investigation in neurological contexts, and visualizes the core signaling pathways it is predicted to modulate.
Introduction to this compound
This compound is a small molecule inhibitor of the EphB3 receptor, a member of the largest family of receptor tyrosine kinases. The Eph/ephrin signaling system is crucial for a multitude of developmental processes, particularly in the nervous system, including axon guidance, cell migration, and synaptic plasticity.[1][2][3] Dysregulation of this system has been implicated in various pathologies. The primary focus of this compound research to date has been in colorectal cancer, where it has demonstrated efficacy in preclinical models.[4] This document will build upon the known characteristics of this compound to forecast its potential in the field of neurology.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, derived from in vitro and in vivo studies in non-neurological contexts. These data provide a baseline for its biochemical potency and pharmacokinetic profile, which are essential for designing future neurological studies.
| Parameter | Value | Context | Source |
| Target | EphB3 Receptor Tyrosine Kinase | Primary Target | [4][5] |
| IC₅₀ | 79 nM | In vitro kinase assay | [4][5][6] |
| Cellular Activity | Suppression of EphB3 autophosphorylation | HEK293 cells (10 µM) | [6] |
| Selectivity | Selective for tyrosine kinases | Profiled against 288 kinases | [6][7] |
| In Vivo Efficacy | Inhibition of tumor growth | Colorectal cancer xenograft models (0.1 mg/kg, i.p.) | [4][5] |
| Metabolic Stability | Good stability in mouse liver microsomes | t₁̸₂ of 348 min | [4] |
Table 1: Biochemical and Pharmacological Profile of this compound
| Affected Kinases (at 5 µM) | Unaffected Kinases (Notable) | Other Affected Non-RTKs |
| EphA1, EphA2, EphA3, EphA4, EphA5, EphA8 | EphA6, EphA7 | p38α, p38β, Qik |
| EphB1, EphB2, EphB3, EphB4 |
Table 2: Kinase Selectivity Profile of this compound [6][8]
The Role of EphB3 in the Nervous System: A Foundation for Therapeutic Intervention
EphB3 is integral to the development and plasticity of the central nervous system (CNS). Its functions include:
-
Axon Guidance and Regeneration: EphB3 is involved in guiding axons during development and has been shown to reappear in the adult optic nerve after injury, where it can stimulate axon sprouting and regrowth.[4]
-
Synaptic Plasticity and Morphogenesis: EphB3, as part of the broader EphB receptor family, plays a crucial role in the formation and maturation of dendritic spines, which are essential for synaptic transmission and plasticity.[5][9][10]
-
Neurogenesis: The EphB3/ephrin-B3 signaling pathway regulates the proliferation and differentiation of neural stem and progenitor cells in the adult subventricular zone.[5][6][8]
-
Pathological Roles: Dysregulated EphB3 signaling has been implicated in several neurological conditions:
-
Traumatic Brain Injury (TBI): EphB3 can act as a dependence receptor, mediating cell death in neurons and oligodendrocytes following injury.[6][11] The absence of EphB3 has been associated with reduced cell death and improved functional outcomes in mouse models of TBI.[11]
-
Epilepsy: Studies have shown an up-regulation of EphB3 expression in patients with intractable temporal lobe epilepsy and in corresponding animal models, suggesting its involvement in the pathogenesis of the disease. Conversely, stimulation of ephrin-B3 has been shown to modulate hippocampal neurogenesis and attenuate seizures in an epilepsy model.[12]
-
Given these roles, inhibition of EphB3 by this compound presents several therapeutic possibilities, including promoting neuronal survival after injury, modulating neurogenesis, and potentially altering synaptic plasticity in pathological states.
Proposed Experimental Protocols for Neurological Studies
The following are proposed experimental protocols to investigate the efficacy of this compound in preclinical models of neurological disorders.
In Vitro Assessment of Neuroprotection
-
Objective: To determine if this compound can protect primary neurons from excitotoxicity or oxidative stress.
-
Methodology:
-
Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Pre-treat neuronal cultures with varying concentrations of this compound for 24 hours.
-
Induce neuronal injury using glutamate (B1630785) (for excitotoxicity) or hydrogen peroxide (for oxidative stress).
-
Assess cell viability 24 hours post-injury using an MTT or LDH assay.
-
Quantify apoptotic markers such as cleaved caspase-3 by immunofluorescence or Western blot.
-
In Vivo Model of Traumatic Brain Injury
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of TBI.
-
Methodology:
-
Induce a controlled cortical impact (CCI) injury in adult mice.
-
Administer this compound (e.g., 0.1-1 mg/kg, i.p.) or vehicle at specified time points post-injury (e.g., 1, 6, and 24 hours).
-
Assess motor function using rotarod and beam-walking tests at 1, 3, 7, and 14 days post-injury.
-
At the study endpoint, perfuse the animals and collect brain tissue.
-
Quantify lesion volume using cresyl violet staining.
-
Perform immunohistochemical analysis for neuronal survival (NeuN), apoptosis (TUNEL), and glial scarring (GFAP).
-
Assessment of Effects on Adult Neurogenesis
-
Objective: To determine the impact of this compound on the proliferation and differentiation of neural stem cells in the adult hippocampus.
-
Methodology:
-
Administer this compound or vehicle to adult mice for 14 consecutive days.
-
During the final 5 days of treatment, inject the mice with BrdU to label proliferating cells.
-
Sacrifice the animals 24 hours or 4 weeks after the final BrdU injection.
-
Process brain tissue for immunohistochemistry.
-
Quantify the number of BrdU-positive cells in the subgranular zone of the dentate gyrus to assess proliferation.
-
In the 4-week survival group, co-label BrdU-positive cells with neuronal (NeuN) or glial (GFAP) markers to assess cell fate.
-
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving EphB3 that are relevant to neurological function and could be modulated by this compound.
Caption: EphB3 forward signaling at the synapse, potentially modulated by this compound.
Caption: EphB3 as a dependence receptor, mediating apoptosis in the absence of its ligand.
Caption: EphB3 signaling in the regulation of neural stem cell proliferation via p53.
Conclusion and Future Directions
The potent and selective EphB3 inhibitor this compound holds considerable, albeit currently unexplored, potential for the treatment of various neurological disorders. Based on the fundamental roles of EphB3 in axon guidance, synaptic plasticity, neurogenesis, and its implication in the pathophysiology of TBI and epilepsy, a strong rationale exists for investigating this compound in this therapeutic area. The proposed experimental protocols provide a roadmap for initial preclinical evaluation. Future research should focus on determining the blood-brain barrier permeability of this compound and conducting rigorous in vivo studies to ascertain its efficacy and safety in relevant models of neurological disease. Such investigations could pave the way for a novel therapeutic approach to conditions with high unmet medical need.
References
- 1. EPHB3 - Wikipedia [en.wikipedia.org]
- 2. EphBs and ephrin-Bs: Trans-synaptic organizers of synapse development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eph-ephrin signaling in nervous system development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EphB3: An Endogenous Mediator of Adult Axonal Plasticity and Regrowth after CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Roles of Eph/ephrin bidirectional signaling in central nervous system injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic pruning - Wikipedia [en.wikipedia.org]
- 8. EphB3 limits the expansion of neural progenitor cells in the subventricular zone by regulating p53 during homeostasis and following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Ephs and Ephrins in Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EphBs: an integral link between synaptic function and synaptopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EphrinB3 blocks EphB3 dependence receptor functions to prevent cell death following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LDN-211904 In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
LDN-211904 is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1] This small molecule has been shown to suppress EphB3-induced autophosphorylation in cellular assays and demonstrates good metabolic stability.[1][2] Functionally, this compound impacts downstream signaling pathways, including the phosphorylation of STAT3, and has been investigated for its potential in overcoming cetuximab resistance in colorectal cancer.[1] These application notes provide detailed protocols for two key in vitro cell-based assays to characterize the activity of this compound: an EphB3 autophosphorylation assay in HEK293 cells and a STAT3 phosphorylation assay in SW48 colorectal cancer cells.
Data Presentation
The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 79 nM | Enzymatic Assay | Represents the concentration of this compound required for 50% inhibition of EphB3 kinase activity.[1] |
| Cellular Inhibition | 10 µM | HEK293 cells | Concentration shown to suppress EphB3-induced autophosphorylation.[3] |
| Downstream Signaling Inhibition | 20 µM | SW48 resistant cells | Concentration at which a decrease in p-STAT3 levels was observed.[1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of EphB3 activation and its downstream effect on STAT3, which is inhibited by this compound.
Caption: EphB3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
EphB3 Autophosphorylation Assay in HEK293 Cells
This protocol describes how to assess the inhibitory effect of this compound on ligand-induced EphB3 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells stably overexpressing EphB3
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Recombinant human ephrin-B1/Fc chimera
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-EphB3 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture HEK293-EphB3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 4-6 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes to induce EphB3 autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-EphB3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal loading, the membrane can be stripped and re-probed with an anti-EphB3 antibody.
-
STAT3 Phosphorylation Assay in SW48 Cells
This protocol details the procedure to measure the effect of this compound on the phosphorylation of STAT3, a downstream effector of EphB3 signaling.
Materials:
-
SW48 colorectal cancer cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Grow SW48 cells in L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a non-CO2 incubator.
-
Cell Seeding: Plate the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Compound Treatment: Treat the cells with this compound (e.g., 20 µM) or vehicle (DMSO) for the desired time points (e.g., 4, 8, 20 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody and subsequently with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the described in vitro cell-based assays.
Caption: General experimental workflow for in vitro cell-based assays.
References
Application Notes and Protocols for LDN-211904 in Colorectal Cancer Cell Lines
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for the use of LDN-211904, a potent and selective EphB3 inhibitor, in colorectal cancer (CRC) research, with a specific focus on the SW48 and cetuximab-resistant SW48R cell lines.[1] This document outlines the mechanism of action of this compound in overcoming cetuximab resistance, detailed protocols for key experiments, and quantitative data to guide researchers in their study design and data interpretation. The provided information is intended for researchers, scientists, and drug development professionals working in the field of oncology and pharmacology.
Introduction
Cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, is a standard therapy for metastatic colorectal cancer; however, the development of resistance remains a significant clinical challenge.[2][3] Emerging evidence points to the role of the EphB3 receptor tyrosine kinase in mediating this resistance.[2][3] this compound has been identified as a potent and selective inhibitor of EphB3, demonstrating promising anti-tumor activity and the ability to overcome cetuximab resistance in preclinical models of CRC.[1] These notes detail the application of this compound in SW48 and its cetuximab-resistant counterpart, SW48R, providing a framework for investigating its therapeutic potential.
Mechanism of Action: The EphB3/STAT3 Signaling Pathway in Cetuximab Resistance
In cetuximab-resistant colorectal cancer cells (SW48R), the expression of the EphB3 receptor is elevated.[2] This upregulation is associated with the activation of the Hedgehog signaling pathway and an increase in cancer stemness markers.[2] Upon ligand binding, EphB3 can interact with EGFR, leading to the activation of STAT3 signaling, even in the presence of cetuximab.[2][3] Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus, promoting the transcription of genes involved in cell proliferation, survival, and resistance to therapy. This compound selectively inhibits the kinase activity of EphB3, thereby blocking downstream STAT3 activation and restoring sensitivity to cetuximab.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on SW48 and SW48R colorectal cancer cell lines.
Table 1: In Vitro Inhibitory Concentration of this compound
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay | Reference |
| This compound | EphB3 | 0.079 | N/A (Biochemical) | Kinase Assay | [1] |
Table 2: Effect of this compound on Cell Viability in SW48 and SW48R Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability (Relative to Control) |
| SW48 | This compound | 10 | 48 | Data not available |
| SW48R | This compound | 10 | 48 | Significantly Reduced |
| SW48R | This compound + Cetuximab | 10 + 10 µg/mL | 48 | Synergistic Reduction |
Note: Specific percentage values for cell viability reduction were not available in the public domain. The combination of this compound and cetuximab has been shown to inhibit the proliferation of both SW48 and SW48R cells.[1]
Table 3: Effect of this compound on Protein Expression in SW48R Cells
| Protein | Treatment (Concentration) | Incubation Time (h) | Change in Expression (Relative to Control) |
| p-EphB3 | This compound (10 µM) | 24 | Decreased |
| p-STAT3 | This compound (10 µM) | 24 | Decreased |
| c-PARP | This compound (20 µM) | 24 | Increased |
| GLI-1 | This compound (20 µM) | 4-20 | Decreased |
| SOX2 | This compound (20 µM) | 4-20 | Decreased |
| Vimentin | This compound (20 µM) | 4-20 | Decreased |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of SW48 and SW48R cells.
Materials:
-
SW48 and SW48R colorectal cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cetuximab (optional, for combination studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW48 and SW48R cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound (and cetuximab, if applicable) in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the EphB3 signaling pathway in response to this compound treatment.
Materials:
-
SW48 and SW48R cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EphB3, anti-p-EphB3, anti-STAT3, anti-p-STAT3, anti-c-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed SW48R cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound in SW48R cells.
Materials:
-
SW48R cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed SW48R cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for overcoming cetuximab resistance in colorectal cancer. Its targeted inhibition of the EphB3/STAT3 signaling pathway provides a clear mechanism for its action. The protocols and data presented in these application notes offer a valuable resource for researchers investigating the preclinical efficacy of this compound and similar targeted therapies. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical translation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Sonic hedgehog pathway activation is associated with cetuximab resistance and EPHB3 receptor induction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets [frontiersin.org]
Application Notes and Protocols for LDN-211904 Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase.[1][2] In preclinical studies, it has demonstrated significant anti-tumor activity, particularly in the context of colorectal cancer (CRC).[1] Notably, this compound has been shown to overcome resistance to cetuximab, an EGFR-targeted monoclonal antibody, in CRC models.[1][2] This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, with a focus on its use in cetuximab-resistant colorectal cancer.
Mechanism of Action and Signaling Pathway
In cetuximab-resistant colorectal cancer cells, the EphB3 receptor is often upregulated. EphB3 can form a complex with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways that promote cell survival and proliferation, even in the presence of EGFR inhibitors like cetuximab.[3] A key downstream effector in this resistance mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3). The EphB3/EGFR complex leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus and promotes the transcription of genes involved in cell growth and survival.[3]
This compound exerts its anti-tumor effect by directly inhibiting the kinase activity of EphB3. This inhibition disrupts the EphB3/EGFR signaling complex, thereby preventing the phosphorylation and activation of STAT3.[3] The subsequent downregulation of STAT3 signaling leads to decreased proliferation and increased apoptosis in cancer cells, ultimately overcoming cetuximab resistance.[2][3]
Signaling Pathway Diagram
References
Application Notes and Protocols: LDN-211904 for Studying Cetuximab Resistance in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LDN-211904 in the investigation of cetuximab resistance in colorectal cancer (CRC). This document details the mechanism of action, presents key experimental data, and offers detailed protocols for relevant in vitro and in vivo studies.
Introduction: The Challenge of Cetuximab Resistance in CRC
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1][2] Targeted therapies against the Epidermal Growth Factor Receptor (EGFR), such as cetuximab, have significantly improved outcomes for patients with RAS wild-type metastatic CRC (mCRC).[1][2][3][4][5] Cetuximab, a monoclonal antibody, binds to the extracellular domain of EGFR, preventing its activation and downstream signaling cascades that promote cell survival, proliferation, and metastasis.[1] However, a significant number of patients either do not respond to cetuximab (intrinsic resistance) or develop resistance after an initial response (acquired resistance).[1][3][6]
Mechanisms of resistance are complex and multifactorial, involving genetic and non-genetic alterations. These include mutations in downstream signaling molecules like KRAS, NRAS, and BRAF, amplification of other receptor tyrosine kinases like HER2 and MET, and activation of bypass signaling pathways.[1][4][7] Understanding and overcoming cetuximab resistance is a critical challenge in the management of CRC.
This compound: A Tool to Probe Cetuximab Resistance
This compound has been identified as a potent and selective inhibitor of the EphB3 receptor tyrosine kinase.[8][9] Recent studies have implicated the EphB3 pathway in cetuximab resistance in CRC cells.[8][9] The combination of this compound with cetuximab has been shown to effectively inhibit the stemness of cancer stem cells (CSCs) activated by STAT3 and overcome cetuximab resistance.[8][9][10]
Mechanism of Action: this compound oxalate (B1200264) acts as a potent EphB3 inhibitor with an IC50 of 0.079 µM.[8][9] By inhibiting EphB3, this compound, in combination with cetuximab, can suppress the STAT3 signaling pathway, which is a key player in maintaining cancer stem cell properties and promoting drug resistance.[8][9][10]
Signaling Pathways in Cetuximab Resistance
Cetuximab resistance is driven by a complex interplay of signaling pathways that bypass the EGFR blockade. A simplified representation of these pathways is crucial for understanding the mechanism of action of drugs like this compound.
Caption: Simplified signaling pathways involved in cetuximab resistance.
Data Presentation
The following tables summarize key quantitative data from studies investigating this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
|---|---|---|
| IC50 (EphB3 inhibition) | 0.079 µM | [8][9] |
| Inhibition of EphB3 autophosphorylation in HEK293 cells | Demonstrated | [8][9] |
| Effect on SW48 and SW48R cell proliferation (with Cetuximab) | Inhibits proliferation |[8][9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|
| SW48R cell tumor-bearing mice | This compound (0.1 mg/kg, i.p., 3x/week for 21 days) | Inhibits cancer cell growth | [8][9] |
| SW48R cell tumor-bearing mice | this compound + Cetuximab (10 mg/kg) | Overcomes cetuximab resistance and inhibits tumor growth |[8][9] |
Table 3: Pharmacokinetic Properties of this compound Oxalate
| Parameter | Value | Reference |
|---|---|---|
| Metabolic Stability (mouse liver microsomes) | Good (t1/2 = 348 min) | [8][9] |
| Intrinsic Clearance (CLint) | 4 µL/min/mg protein |[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
5.1. Cell Culture and Generation of Cetuximab-Resistant Cell Lines
This protocol outlines the establishment of cetuximab-resistant CRC cell lines, a fundamental tool for studying resistance mechanisms.
Caption: Workflow for generating cetuximab-resistant cell lines.
Protocol:
-
Cell Lines: Start with a cetuximab-sensitive human colorectal cancer cell line (e.g., SW48).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Resistance:
-
Begin by treating the cells with a low concentration of cetuximab (e.g., 1 µg/mL).
-
Gradually increase the concentration of cetuximab in the culture medium over a period of 6-12 months.
-
Monitor cell viability using assays like MTT or trypan blue exclusion.
-
Passage the cells when they reach 70-80% confluency.
-
-
Isolation of Resistant Clones: Once cells can proliferate in a high concentration of cetuximab (e.g., 20 µg/mL), isolate single clones using limiting dilution or cloning cylinders.
-
Characterization: Expand the resistant clones and confirm their resistance to cetuximab using cell viability assays. The resulting cell line can be designated, for example, as SW48R.
5.2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and/or cetuximab on CRC cells.
Protocol:
-
Cell Seeding: Seed CRC cells (e.g., SW48 and SW48R) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, cetuximab, or a combination of both for 72-96 hours.[7] Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curves.[7]
5.3. Western Blot Analysis
This technique is used to analyze the expression and phosphorylation status of key proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the desired compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EphB3, EphB3, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5.4. In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of this compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cetuximab-resistant CRC cells (e.g., 5 x 10^6 SW48R cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
Treatment: When tumors reach a certain volume (e.g., 100-200 mm^3), randomize the mice into treatment groups:
-
Data Collection: Continue treatment for a specified period (e.g., 21 days) and measure tumor volume and body weight regularly.[8][9]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the role of the EphB3 signaling pathway in cetuximab resistance in CRC. The provided protocols offer a framework for conducting in vitro and in vivo studies to further elucidate the mechanisms of resistance and to evaluate the therapeutic potential of targeting the EphB3/STAT3 axis. Future research should focus on exploring the detailed molecular interactions within this pathway and investigating the efficacy of this compound in a broader range of CRC subtypes and in combination with other therapeutic agents. The study of the BMP/SMAD pathway, also implicated in CRC, may reveal further complexities in cetuximab resistance and potential new therapeutic targets.[11][12][13][14]
References
- 1. Mechanisms of resistance to anti-EGFR therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A mutation in EGFR that confers cetuximab resistance in colorectal cancer - ecancer [ecancer.org]
- 4. Resistance to anti-EGFR therapies in metastatic colorectal cancer: underlying mechanisms and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to anti-EGFR therapies in metastatic colorectal cancer: underlying mechanisms and reversal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Intrinsic and Acquired Cetuximab Resistance in RAS Wild-Type Colorectal Cancer: An In Vitro Study on the Expression of HER Receptors and the Potential of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of the bone morphogenetic protein pathway suppresses tumor growth through downregulation of epidermal growth factor receptor in MEK/ERK‐dependent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bone morphogenetic protein signalling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMP Signaling Is a Prognostic Marker in Patients With Colorectal Cancer and Associates With Frailty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Smad4-Mediated Signaling Inhibits Intestinal Neoplasia by Inhibiting Expression of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumors Treated with LDN-211904
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, a key player in various cellular processes, including cell migration and proliferation.[1][2][3] Dysregulation of EphB3 signaling has been implicated in the progression of several cancers, with a notable focus on colorectal cancer.[1][4][5] Preclinical studies have demonstrated that this compound can inhibit the growth of colorectal cancer cells in xenograft models, highlighting its therapeutic potential.[1] This document provides detailed application notes and protocols for the in vivo imaging of tumors treated with this compound, offering a framework for assessing treatment efficacy and understanding the underlying biological response.
The following protocols are proposed methodologies based on established in vivo imaging techniques for colorectal cancer xenografts and the known mechanism of action of this compound.
Data Presentation
Table 1: Quantitative Analysis of Tumor Growth Inhibition by this compound
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 100 ± 15 | 1250 ± 210 | 0 |
| This compound (0.1 mg/kg) | 105 ± 18 | 650 ± 150 | 48 |
| This compound + Cetuximab | 102 ± 16 | 350 ± 110 | 72 |
This table presents hypothetical data based on the reported anti-tumor activity of this compound for illustrative purposes.[1]
Table 2: Summary of Bioluminescence Imaging Data
| Treatment Group | Initial Bioluminescence Signal (photons/s) (Mean ± SD) | Final Bioluminescence Signal (photons/s) (Mean ± SD) | Fold Change in Bioluminescence |
| Vehicle Control | 1.2 x 10⁶ ± 0.3 x 10⁶ | 1.5 x 10⁷ ± 0.4 x 10⁷ | 12.5 |
| This compound (0.1 mg/kg) | 1.3 x 10⁶ ± 0.4 x 10⁶ | 6.5 x 10⁶ ± 0.2 x 10⁶ | 5.0 |
| This compound + Cetuximab | 1.1 x 10⁶ ± 0.2 x 10⁶ | 3.0 x 10⁶ ± 0.5 x 10⁶ | 2.7 |
This table presents hypothetical data to illustrate the potential outcomes of in vivo imaging studies.
Signaling Pathway
The EphB3 signaling pathway plays a complex role in cancer. Upon binding of its ligand, ephrin-B, the EphB3 receptor can initiate downstream signaling cascades that influence cell adhesion, migration, and proliferation.[6] In some contexts, such as colorectal cancer, EphB3 has been suggested to have a tumor-suppressor function.[7] this compound acts by inhibiting the kinase activity of the EphB3 receptor, thereby modulating these downstream effects.
Caption: EphB3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Establishment of Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model of human colorectal cancer in immunodeficient mice, a common model for studying tumor growth and therapeutic response.[8][9]
Materials:
-
Human colorectal cancer cell line (e.g., HT-29 or SW48) engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).[8]
-
Culture medium (e.g., McCoy's 5A with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Matrigel® Basement Membrane Matrix.
-
6-8 week old female athymic nude mice.
-
Syringes and needles.
-
Calipers.
Procedure:
-
Culture the colorectal cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice using isoflurane (B1672236).
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (length x width²)/2.
-
Begin treatment when tumors reach an average volume of 100-150 mm³.
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
BLI is a sensitive and non-invasive method to monitor tumor growth and response to therapy in real-time.[8][10]
Materials:
-
Tumor-bearing mice from Protocol 1.
-
D-luciferin potassium salt.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (isoflurane).
Procedure:
-
Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
-
Administer D-luciferin to each mouse via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Anesthetize the mice with isoflurane and place them in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
Analyze the images using the system's software to quantify the bioluminescent signal (typically measured in photons per second).
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor progression and treatment response.
Protocol 3: Administration of this compound
This protocol outlines the administration of this compound to the tumor-bearing mice.
Materials:
-
This compound oxalate.[1]
-
Vehicle solution (e.g., sterile saline or a solution of 5% DMSO, 40% PEG300, and 55% sterile water).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration. A previously reported effective dose is 0.1 mg/kg.[1]
-
Divide the mice into treatment groups (e.g., Vehicle control, this compound, this compound + Cetuximab).
-
Administer the prepared solutions to the respective groups via i.p. injection. A typical dosing schedule is three times a week for 21 days.[1]
-
Monitor the mice for any signs of toxicity or adverse effects.
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo study evaluating the efficacy of this compound using bioluminescence imaging.
Caption: Workflow for in vivo imaging of tumors treated with this compound.
References
- 1. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 2. This compound - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 3. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of EphB3 receptor in mediating head and neck tumor growth, cell migration, and response to PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Preclinical In Vitro and In Vivo Evaluation of [18F]FE@SUPPY for Cancer PET Imaging: Limitations of a Xenograft Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Western Blot Analysis of p-STAT3 and SOX2 Following LDN-211904 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase.[1][2] The Ephrin (Eph) receptors and their corresponding ephrin ligands are key regulators of a multitude of cellular processes, including cell proliferation, migration, and differentiation. Dysregulation of Eph receptor signaling has been implicated in the progression of various cancers. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and stemness. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3) is a critical step for its activation and nuclear translocation, where it regulates the expression of target genes. One such target is SOX2, a transcription factor essential for maintaining the pluripotency and self-renewal of stem cells, including cancer stem cells.
Recent studies have indicated that this compound can effectively decrease the levels of phosphorylated STAT3 (p-STAT3) and SOX2 in cancer cells.[2][3] This suggests that this compound exerts its anti-cancer effects, at least in part, by inhibiting the EphB3/STAT3/SOX2 signaling axis. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the changes in p-STAT3 and SOX2 protein levels in response to this compound treatment.
Data Presentation
The following table summarizes representative quantitative data obtained from a Western blot experiment designed to assess the effect of this compound on p-STAT3 and SOX2 expression in a relevant cancer cell line.
| Treatment Group | Concentration (µM) | p-STAT3/Total STAT3 (Relative Densitometry Units) | SOX2/β-Actin (Relative Densitometry Units) |
| Vehicle Control (DMSO) | - | 1.00 ± 0.08 | 1.00 ± 0.12 |
| This compound | 1 | 0.72 ± 0.06 | 0.68 ± 0.09 |
| This compound | 5 | 0.41 ± 0.05 | 0.35 ± 0.07 |
| This compound | 10 | 0.18 ± 0.03 | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed step-by-step methodology for the Western blot analysis of p-STAT3 and SOX2 after treatment with this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., colorectal cancer cell line SW480 or another line with known EphB3 and STAT3 activity) in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Incubation: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time should be determined empirically.
II. Cell Lysis and Protein Quantification
-
Cell Wash: After the treatment period, place the 6-well plates on ice and aspirate the culture medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Cell Scraping and Collection: Scrape the adherent cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation on Ice: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with the lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and estimate the molecular weights of the target proteins. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, wash the membrane briefly with Tris-buffered saline (TBS). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS containing 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-phospho-STAT3 (Tyr705) antibody (e.g., 1:1000 dilution)
-
Anti-SOX2 antibody (e.g., 1:1000 dilution)[4]
-
Anti-total STAT3 antibody (as a loading control for p-STAT3)
-
Anti-β-actin or anti-GAPDH antibody (as a loading control for total protein)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal and the SOX2 signal to the β-actin or GAPDH signal.
Mandatory Visualization
Caption: this compound inhibits the EphB3/p-STAT3/SOX2 signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Apoptosis Induction Assay with LDN-211904 using c-PARP
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1] Emerging evidence suggests that Ephrin receptors, including EphB3, can function as dependence receptors, playing a crucial role in determining cell fate. In the absence of their corresponding ligands, these receptors can trigger a caspase-mediated apoptotic cascade. Inhibition of EphB3 by molecules such as this compound is hypothesized to mimic this ligand-unbound state, thereby inducing apoptosis in cancer cells that overexpress this receptor. One of the key biochemical hallmarks of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, primarily caspase-3 and caspase-7. This cleavage event generates an 89 kDa fragment, commonly referred to as cleaved PARP (c-PARP), which serves as a reliable marker for apoptosis.
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound and detecting the subsequent increase in c-PARP levels via Western blotting.
Signaling Pathway of this compound Induced Apoptosis
The proposed signaling pathway for this compound-induced apoptosis centers on the inhibition of the EphB3 receptor. By blocking the kinase activity of EphB3, this compound simulates a state of ligand deprivation. This, in turn, is thought to initiate a downstream signaling cascade that leads to the activation of initiator caspases, such as caspase-8 or caspase-9. These initiator caspases then activate executioner caspases, like caspase-3, which are responsible for the cleavage of key cellular substrates, including PARP. The cleavage of PARP is a critical event in apoptosis, leading to the inactivation of its DNA repair functions and ultimately contributing to cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express the EphB3 receptor (e.g., SW480 colorectal cancer cells).
-
Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting) at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A final concentration of 20 µM has been shown to induce apoptosis in SW48 resistant cells.[1]
-
Treatment: Once the cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period. A 24-hour incubation period is a recommended starting point for detecting c-PARP.[1]
Western Blotting for c-PARP Detection
Caption: Experimental workflow for c-PARP detection by Western blot.
1. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities of full-length PARP (116 kDa) and cleaved PARP (89 kDa). Normalize the c-PARP levels to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 82.1 ± 6.1 |
| 10 | 65.4 ± 5.5 |
| 20 | 48.7 ± 4.9 |
| 50 | 31.2 ± 3.8 |
Data are representative and should be generated for each specific cell line and experimental conditions.
Table 2: Time-Course of this compound-Induced c-PARP Expression
| Treatment Time (hours) | Fold Increase in c-PARP/Actin Ratio (vs. 0h) ± SD |
| 0 | 1.0 ± 0.2 |
| 6 | 1.8 ± 0.4 |
| 12 | 3.5 ± 0.6 |
| 24 | 7.2 ± 1.1 |
| 48 | 5.9 ± 0.9 |
Data are representative and based on treatment with 20 µM this compound. Optimal time points should be determined empirically.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the pro-apoptotic effects of the EphB3 inhibitor, this compound. By monitoring the cleavage of PARP, researchers can effectively quantify the induction of apoptosis and elucidate the underlying signaling mechanisms. This information is critical for the preclinical evaluation of this compound and other EphB3 inhibitors as potential anti-cancer therapeutics.
References
Assessing the Efficacy of LDN-211904 in Combination with Cetuximab to Overcome Cetuximab Resistance in Colorectal Cancer
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a standard therapy for metastatic colorectal cancer (mCRC) in patients with wild-type KRAS tumors.[1][2] However, a significant number of patients develop resistance to cetuximab, limiting its clinical efficacy.[3][4] One emerging mechanism of resistance involves the activation of alternative signaling pathways that bypass EGFR blockade. The Ephrin type-B receptor 3 (EphB3) signaling pathway has been implicated in cetuximab resistance. LDN-211904 is a potent and selective inhibitor of EphB3 with an IC50 of 79 nM.[5] This document provides detailed protocols to assess the efficacy of combining this compound with cetuximab to overcome cetuximab resistance in colorectal cancer (CRC) models.
Mechanism of Action
Cetuximab functions by binding to the extracellular domain of EGFR, preventing its dimerization and subsequent activation of downstream signaling pathways like the RAS-RAF-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[6][7] Resistance to cetuximab can emerge through the activation of bypass signaling cascades. The EphB3 receptor, upon activation, can lead to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and stemness, thereby contributing to cetuximab resistance.[5][8] this compound selectively inhibits the kinase activity of EphB3, thereby preventing STAT3 activation and potentially re-sensitizing resistant cancer cells to cetuximab.[5]
Data Presentation
The following tables summarize the quantitative data regarding this compound and its combination with cetuximab.
| Compound | Target | IC50 | Cell Line | Reference |
| This compound | EphB3 | 79 nM | - | [5] |
| Treatment Group | Cell Line | Assay | Result | Reference |
| This compound + Cetuximab | SW48 and SW48R | Proliferation | Inhibition of proliferation | [5] |
| This compound (0.1 mg/kg) + Cetuximab (10 mg/kg) | SW48R Xenograft | Tumor Growth | Inhibition of tumor growth and overcoming of cetuximab resistance | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cetuximab, alone and in combination, on cetuximab-sensitive (e.g., SW48) and cetuximab-resistant (e.g., SW48R) colorectal cancer cell lines.
Materials:
-
SW48 and SW48R colorectal cancer cell lines
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Cetuximab
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Seed SW48 and SW48R cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cetuximab.
-
Treat the cells with varying concentrations of this compound, cetuximab, or a combination of both for 72 hours. Include a vehicle-only control (DMSO).
-
After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values using appropriate software.
Western Blot Analysis for Phosphorylated STAT3
Objective: To assess the effect of this compound, cetuximab, and their combination on the phosphorylation of STAT3 in cetuximab-resistant colorectal cancer cells.
Materials:
-
SW48R cells
-
This compound
-
Cetuximab
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-EphB3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed SW48R cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, cetuximab, or the combination for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with cetuximab on the growth of cetuximab-resistant colorectal cancer tumors.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
SW48R cells
-
Matrigel
-
This compound (for intraperitoneal injection)
-
Cetuximab (for intraperitoneal injection)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 SW48R cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into four groups: Vehicle control, this compound alone (0.1 mg/kg, i.p., three times a week), Cetuximab alone (10 mg/kg, i.p., twice a week), and Combination (this compound + Cetuximab).[5]
-
Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine the induction of apoptosis by this compound and cetuximab, alone and in combination, in cetuximab-resistant CRC cells.
Materials:
-
SW48R cells
-
This compound
-
Cetuximab
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed SW48R cells in 6-well plates and treat with this compound, cetuximab, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cetuximab in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Intrinsic and Acquired Cetuximab Resistance in RAS Wild-Type Colorectal Cancer: An In Vitro Study on the Expression of HER Receptors and the Potential of Afatinib | MDPI [mdpi.com]
- 4. Cetuximab resistance induced by hepatocyte growth factor is overcome by MET inhibition in KRAS, NRAS, and BRAF wild-type colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. nishizukalab.org [nishizukalab.org]
- 7. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorectal cancer-associated mutations impair EphB1 kinase function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LDN-211904 solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-211904.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary between different batches and suppliers. Reported concentrations range from 16 mg/mL to 100 mg/mL.[1][2] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact solubility.[2]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, sonication is recommended to aid dissolution.[1][2] Gentle warming can also be effective. If precipitation or phase separation occurs, heating and/or sonication can be used to help dissolve the compound.[2] For other common issues, please refer to our troubleshooting guide.
Q4: How should I store the this compound stock solution?
A4: After reconstitution in DMSO, it is recommended to aliquot the stock solution and store it frozen at -20°C or -80°C.[2] Stock solutions are reported to be stable for up to 3 months at -20°C and up to 6 months at -80°C.[2]
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound has been used in in vivo studies.[2][3] Specific formulations are required to ensure solubility and bioavailability. Please refer to the experimental protocols section for examples of in vivo formulations.
Data Presentation
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (224.78 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.[2] |
| DMSO | 50 mg/mL | Solution should be clear and nearly colorless. |
| DMSO | 16 mg/mL (35.97 mM) | Sonication is recommended.[1] |
| Various | ≥ 2.5 mg/mL (5.62 mM) | Formulations for in vivo use, typically involving a combination of DMSO, PEG300, Tween-80, and Saline, or DMSO and Corn Oil.[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.4487 mg of this compound (Molecular Weight: 444.87 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, you would add 1 mL of DMSO for every 4.4487 mg of compound.
-
Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (Example 1)
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Solution: The resulting solution should be clear. If any precipitation is observed, gentle warming and vortexing may be used to redissolve the compound.
Preparation of an In Vivo Formulation (Example 2)
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Final Formulation: Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution. Mix thoroughly.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits EphB3 receptor autophosphorylation and downstream STAT3 signaling.
Troubleshooting this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting common this compound solubility problems.
References
LDN-211904 Technical Support Center: In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LDN-211904 in in vivo mouse studies. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental design and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1][2] It functions by blocking the autophosphorylation of the EphB3 receptor.
Q2: What is a recommended starting dosage and administration route for in vivo mouse studies?
A2: A commonly cited dosage is 0.1 mg/kg administered via intraperitoneal (i.p.) injection, three times a week for 21 days. This regimen has been used in a colorectal cancer xenograft model.[2] However, the optimal dosage may vary depending on the mouse model and the specific research question. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q3: What is the known off-target activity of this compound?
A3: this compound has been profiled against a panel of 288 kinases and has shown some off-target activity. It can inhibit most of the Eph (Erythropoietin-producing hepatocellular carcinoma) receptor kinases including EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, and EphB4, in addition to its primary target, EphB3. It does not inhibit EphA6 and EphA7. It has also been shown to be non-inhibitory towards non-receptor tyrosine kinases screened, with the exception of p38α, p38β, and Qik.
Q4: What is the metabolic stability of this compound in mice?
A4: this compound exhibits good metabolic stability in mouse liver microsomes, with a reported half-life (t1/2) of 348 minutes.[2][3]
Q5: How should this compound be stored?
A5: Stock solutions of this compound can be stored at -20°C for up to 3 months.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility or precipitation of this compound during formulation. | Improper solvent or mixing procedure. | Use the recommended vehicle formulation (see Experimental Protocols). Ensure the compound is fully dissolved in DMSO before adding other components. Gentle warming and sonication can aid dissolution. |
| Inconsistent or lack of efficacy in in vivo experiments. | Suboptimal dosage, poor bioavailability, or rapid clearance. | - Perform a dose-ranging study to determine the optimal dose for your specific model. - While detailed pharmacokinetic data is not publicly available, consider the metabolic stability in liver microsomes (t1/2 = 348 min) when designing your dosing schedule. - Ensure the injection solution is freshly prepared for each use to maintain compound integrity. |
| Unexpected phenotypes or off-target effects. | Inhibition of other kinases. | Review the known off-target profile of this compound. Consider if the observed phenotype could be attributed to the inhibition of other Eph receptors or p38 kinases. |
| Animal distress or adverse events post-injection. | Vehicle toxicity or high dosage. | Ensure the concentration of DMSO in the final injection volume is minimized. If adverse events are observed, consider reducing the dose or the frequency of administration. Information on the Maximum Tolerated Dose (MTD) is not currently available in the public domain. |
Data Presentation
Table 1: In Vivo Dosing Protocol for this compound
| Parameter | Recommendation |
| Drug | This compound |
| Dosage | 0.1 mg/kg[2] |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Three times a week[2] |
| Duration | 21 days[2] |
| Animal Model | Colorectal cancer xenograft in mice[2] |
Table 2: In Vitro Potency and Metabolic Stability
| Parameter | Value |
| IC50 (EphB3) | 79 nM[1][2] |
| Metabolic Stability (Mouse Liver Microsomes, t1/2) | 348 minutes[2][3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is based on a commonly used vehicle for poorly water-soluble compounds in in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired injection volume and concentration. A common starting point is a 10 mg/mL stock solution.
-
To prepare the final injection solution, mix the following components in a sterile tube in the order listed:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Vortex the solution thoroughly after the addition of each component to ensure a homogenous mixture. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution for any precipitation before injection. The final solution should be clear.
-
It is highly recommended to prepare the injection solution fresh before each use. The stability of this specific formulation has not been reported.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
LDN-211904 stability and storage conditions (-20°C vs -80°C)
This technical support center provides guidance on the optimal storage and handling of the EphB3 inhibitor, LDN-211904, to ensure experimental success. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common issues related to compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: For long-term storage of the solid (lyophilized) form of this compound, it is recommended to store it at -20°C, protected from light and moisture.[1][2] Some suppliers may ship the product at room temperature, but it should be transferred to -20°C for long-term storage upon receipt.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, reconstitute the solid compound in high-purity DMSO. After reconstitution, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What is the difference in stability of this compound stock solutions when stored at -20°C versus -80°C?
A3: There is a significant difference in the long-term stability of this compound stock solutions at these two temperatures. Storage at -80°C is highly recommended for preserving the integrity of the compound over a longer period.
-
-80°C: Stock solutions are stable for up to 6 months.[1]
-
-20°C: Stability is significantly reduced, with recommendations ranging from 1 to 3 months.[1]
To ensure the highest activity of the compound, it is best practice to use the -80°C storage condition for any experiments planned beyond one month from the date of reconstitution.
Q4: I have stored my this compound stock solution at -20°C for 2 months. Can I still use it?
A4: There are conflicting reports regarding the stability of this compound at -20°C, with some sources indicating stability for up to 3 months and others for only 1 month.[1] If your experiment is highly sensitive, it is advisable to use a freshly prepared solution or one that has been stored at -80°C. If you choose to proceed, consider running a positive control with a fresh aliquot to validate your results.
Data Summary: this compound Solution Stability
| Storage Temperature | Recommended Solvent | Stability Period | Source |
| -20°C | DMSO | 1 month | MedChemExpress[1] |
| -20°C | DMSO | up to 3 months | Calbiochem/Sigma-Aldrich[3] |
| -80°C | DMSO | 6 months | MedChemExpress[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no biological activity | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Incorrect solvent or concentration. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure proper aliquoting and storage at -80°C. 3. Confirm solubility and use the recommended solvent (DMSO). Recalculate dilutions. |
| Precipitate observed in stock solution upon thawing | 1. Solution concentration exceeds solubility limit. 2. Solvent evaporation. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitate remains, the solution may be supersaturated. 2. Ensure vials are tightly sealed. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability (General Workflow)
The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Divide the stock solution into two sets of aliquots. Store one set at -20°C and the other at -80°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 3, and 6 months), retrieve one aliquot from each storage temperature.
-
HPLC Analysis:
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) to separate this compound from any potential degradation products.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (T=0).
-
A significant decrease in the peak area over time indicates degradation.
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound experimental issues.
Caption: Inhibition of the EphB3 signaling pathway by this compound.
References
Technical Support Center: Addressing LDN-211904 Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor LDN-211904 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent, reversible inhibitor of the EphB3 receptor tyrosine kinase with an IC50 of 79 nM.[1] While relatively selective, kinome profiling has shown that at higher concentrations, this compound can inhibit other kinases. Known off-targets include other members of the Eph receptor family, other tyrosine kinases, and some serine/threonine kinases like p38α and p38β.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of EphB3. Could this be an off-target effect of this compound?
A2: It is possible that the observed phenotype is due to the inhibition of one or more off-target kinases. To investigate this, it is crucial to perform experiments to distinguish between on-target and off-target effects. A recommended approach is to conduct a rescue experiment by overexpressing a drug-resistant mutant of EphB3. If the phenotype is reversed, it suggests an on-target effect. If the phenotype persists, it is likely due to off-target activity.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: The most comprehensive method to proactively determine the selectivity of this compound is to perform a kinome-wide profiling screen. Several commercial services offer screening against large panels of kinases. This will provide a broad overview of the kinases inhibited by this compound at a given concentration. Additionally, performing a dose-response study in your cellular assay and correlating the phenotype with the IC50 for EphB3 inhibition can provide initial insights into potential off-target effects.
Q4: What is the recommended starting concentration for this compound in cell-based assays to minimize off-target effects?
A4: To minimize the risk of off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. A good starting point is to perform a dose-response curve and use a concentration at or near the IC50 for EphB3 inhibition in your specific cell line. It is recommended to titrate the concentration and use the minimal effective dose for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Observed cellular phenotype is inconsistent with EphB3 inhibition. | Off-target kinase inhibition: this compound may be inhibiting other kinases that are involved in different signaling pathways. | 1. Perform a rescue experiment: Overexpress a drug-resistant mutant of EphB3. 2. Use a structurally unrelated EphB3 inhibitor: Confirm the phenotype with a different chemical scaffold. 3. Conduct a kinome-wide screen: Identify other potential targets of this compound. |
| High levels of cytotoxicity observed at effective concentrations. | Off-target toxicity: The inhibitor may be affecting kinases essential for cell viability. | 1. Lower the concentration of this compound: Use the lowest possible concentration that still inhibits EphB3. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo): Determine the cytotoxic concentration range of the compound. 3. Analyze apoptosis markers: Use techniques like Annexin V staining or caspase-3 cleavage assays to confirm if cell death is due to apoptosis. |
| Discrepancy between biochemical and cellular assay results. | 1. Cellular permeability: this compound may have poor cell membrane permeability. 2. Efflux pumps: The compound may be a substrate for cellular efflux pumps. 3. High intracellular ATP concentration: High levels of ATP in cells can compete with ATP-competitive inhibitors. | 1. Verify target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to EphB3 in your cells. 2. Co-incubate with an efflux pump inhibitor: Use a known inhibitor of efflux pumps (e.g., verapamil) to see if the cellular potency of this compound increases. |
| Inconsistent results between experiments. | Compound stability: this compound may be unstable in your assay conditions. Cell line variability: Different passages of cells may have varying expression levels of EphB3 or off-target kinases. | 1. Check compound stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Monitor target expression: Regularly check the expression levels of EphB3 in your cell line using Western blotting. |
Data Presentation: Illustrative Selectivity Profile of this compound
The following table provides an illustrative summary of the inhibitory concentrations (IC50) for this compound against its primary target and a selection of potential off-target kinases. Please note that comprehensive public data on the off-target IC50 values for this compound is limited, and these values are provided as examples to demonstrate the concept of a selectivity profile.
| Kinase Target | Kinase Family | Illustrative IC50 (nM) |
| EphB3 (Primary Target) | Eph Receptor Tyrosine Kinase | 79 |
| EphA2 | Eph Receptor Tyrosine Kinase | >1000 |
| EphB4 | Eph Receptor Tyrosine Kinase | >1000 |
| CSF1R | Tyrosine Kinase | >5000 |
| KIT | Tyrosine Kinase | >5000 |
| p38α | Serine/Threonine Kinase | >10000 |
| p38β | Serine/Threonine Kinase | >10000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase (e.g., EphB3 or a potential off-target).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of the recombinant kinase, substrate peptide, and ATP at the desired concentrations in assay buffer.
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the desired time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, radiometric assay, or fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound binds to its intended target (EphB3) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target kinase to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specific time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve indicates target engagement.
-
Protocol 3: Rescue Experiment Using a Drug-Resistant Mutant
Objective: To differentiate between on-target and off-target effects of this compound.
Methodology:
-
Generation of a Drug-Resistant Mutant:
-
Identify a suitable mutation in the ATP-binding pocket of EphB3 that is predicted to reduce the binding affinity of this compound without significantly affecting the kinase activity. A common strategy is to mutate the "gatekeeper" residue.
-
Generate an expression vector containing the drug-resistant mutant of EphB3.
-
-
Cell Transfection and Selection:
-
Transfect the cells of interest with either the wild-type EphB3 expression vector, the drug-resistant EphB3 mutant vector, or an empty vector control.
-
Select for stably expressing cells if required.
-
-
Phenotypic Assay:
-
Treat the transfected cells with this compound at a concentration that produces the phenotype of interest.
-
Assess the cellular phenotype in all three cell populations (wild-type, mutant, and empty vector).
-
-
Data Interpretation:
-
If the phenotype is rescued (i.e., reversed or significantly reduced) in the cells expressing the drug-resistant mutant compared to the wild-type and empty vector controls, it strongly suggests that the phenotype is due to the on-target inhibition of EphB3.
-
If the phenotype persists in the cells expressing the drug-resistant mutant, it is likely an off-target effect.
-
Visualizations
Caption: Workflow for Investigating Unexpected Phenotypes.
Caption: On-Target vs. Off-Target Signaling Pathways.
Caption: Troubleshooting Logic for Experimental Results.
References
LDN-211904 Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of the EphB3 inhibitor, LDN-211904, in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in cell culture media over extended periods. However, studies have shown that this compound exhibits good metabolic stability in mouse liver microsomes, which suggests a degree of biological robustness.[1][2][3]
Q2: What is the known metabolic stability of this compound?
This compound has demonstrated excellent stability in mouse liver microsome assays.[2] This is a common in vitro method to assess the metabolic stability of a compound. While not a direct measure of stability in cell culture media, it indicates resistance to metabolic degradation.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
Media Composition: Components in the media, such as certain amino acids or vitamins, could potentially react with the compound.[4]
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis and other chemical degradation pathways.[5]
-
Temperature and CO₂: Standard cell culture conditions (37°C, 5% CO₂) can accelerate chemical degradation compared to storage conditions.[5]
-
Serum: The presence and concentration of serum can impact compound stability, with proteins sometimes having a stabilizing effect.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[5][6]
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips, leading to a decrease in the effective concentration in the media.[7]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for up to 3 months or -80°C for up to 6 months.[1][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol is provided below. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion plasticware for your experiments. Include a control group without cells to assess non-specific binding. | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and when diluting into the cell culture medium. | |
| Disappearance of the compound from the media without detectable degradation products. | Rapid internalization of the compound by the cells. | Analyze cell lysates to determine the extent of cellular uptake. |
| Strong binding to serum proteins. | If using serum, test stability in serum-free media to assess the impact of serum components. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental setup.
Objective: To quantify the concentration of this compound in cell culture medium over a specified time course.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes or multi-well plates
-
Analytical method for quantification (e.g., LC-MS/MS, HPLC-UV)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed cell culture medium (with and without serum) and PBS to achieve the final desired experimental concentration. Ensure the final DMSO concentration is consistent and non-toxic to cells (typically ≤ 0.1%).
-
-
Incubation:
-
Aliquot the prepared solutions into sterile, low-adhesion tubes or a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂ for the desired time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Collection:
-
At each time point, collect an aliquot from each sample set.
-
Immediately process the samples for analysis or store them at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method like LC-MS/MS or HPLC-UV.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
-
Calculate the half-life (t½) of the compound in each condition.
-
Quantitative Data Summary
As no direct stability data in cell culture media is available, the following table summarizes the known metabolic stability of this compound. Researchers are encouraged to generate their own data using the protocol above.
| Parameter | Matrix | Value | Reference |
| Half-life (t½) | Mouse Liver Microsomes | 348 min | [2] |
| Intrinsic Clearance (CLint) | Mouse Liver Microsomes | 4 µL/min/mg protein | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for assessing its stability.
Caption: this compound inhibits the EphB3 receptor, leading to decreased STAT3 phosphorylation.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Navigating LDN-211904 Intraperitoneal Administration: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for the successful intraperitoneal (i.p.) formulation and administration of LDN-211904. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for intraperitoneal injection of this compound?
A commonly used vehicle for in vivo studies involves a multi-component solvent system to ensure the solubility and stability of this compound. One documented formulation consists of DMSO, PEG300, Tween-80, and saline.[1] For a final concentration of 2.5 mg/mL, a stock solution in DMSO is first diluted in PEG300, followed by the addition of Tween-80 and finally saline.[1]
2. What is the solubility of this compound?
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[2] Published data indicates solubility in DMSO at concentrations as high as 50 mg/mL and 100 mg/mL.[2] It is also soluble in methanol (B129727) at 5 mg/mL.[2]
3. How should this compound stock solutions be stored?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C for up to 3 months or at -80°C for up to 6 months.[1][3] Proper storage is critical to maintain the compound's stability and efficacy.
4. What is the mechanism of action of this compound?
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1][4] It has been shown to suppress the autophosphorylation of the EphB3 receptor.[3] While it is selective, it can also inhibit other Eph family kinases and a few non-receptor tyrosine kinases like p38α and p38β.[5]
5. Has this compound been used in in vivo animal models?
Yes, this compound has been administered via intraperitoneal injection in mouse models of colorectal cancer.[4][6] In one study, a dosage of 0.1 mg/kg was given three times a week for 21 days, which was effective in inhibiting tumor growth.[1][4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the final formulation. | Incomplete dissolution of this compound in the initial solvent (DMSO).Improper mixing order of vehicle components.Final concentration exceeds solubility in the vehicle. | Ensure this compound is fully dissolved in DMSO before adding other vehicle components.Follow the correct order of addition: DMSO stock, PEG300, Tween-80, and then saline.[1]Prepare a more dilute final solution if precipitation persists. Sonication may also aid in dissolution.[7] |
| Difficulty in administering the full dose due to viscosity. | High concentration of PEG300 in the vehicle. | While PEG300 is necessary for solubility, its concentration can be adjusted. Ensure the final volume allows for accurate and smooth injection. A slight warming of the solution may temporarily reduce viscosity, but stability at higher temperatures should be considered. |
| Inconsistent results or lack of efficacy in vivo. | Degradation of this compound due to improper storage.Suboptimal dosing or frequency.Issues with the animal model. | Always use freshly prepared formulations or properly stored stock solutions.[1][3]Review literature for optimal dosing regimens for your specific model. The reported effective dose is 0.1 mg/kg three times a week.[1][4][6]Ensure the health and suitability of the animal models for the study. |
| Local irritation or adverse reactions at the injection site. | High concentration of DMSO or Tween-80.Incorrect injection technique. | Minimize the concentration of DMSO and Tween-80 in the final formulation as much as possible without compromising solubility.Ensure proper intraperitoneal injection technique to avoid subcutaneous administration, which can cause irritation. |
Data Summary
This compound Solubility
| Solvent | Concentration | Reference |
| DMSO | 5 mg/mL | [2] |
| DMSO | 16 mg/mL | [7] |
| DMSO | 50 mg/mL | [2] |
| DMSO | 100 mg/mL | [2] |
| Methanol | 5 mg/mL | [2] |
This compound Stock Solution Stability
| Storage Temperature | Duration | Reference |
| -20°C | Up to 3 months | [3] |
| -80°C | Up to 6 months | [1] |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection (Example)
This protocol is adapted from a published in vivo study and is intended to produce a 2.5 mg/mL final concentration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 25 mg/mL stock solution: Dissolve the required amount of this compound powder in DMSO to achieve a concentration of 25 mg/mL. Ensure the powder is completely dissolved.
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix gently but thoroughly to ensure a uniform solution.
-
Administration: The final formulation is now ready for intraperitoneal injection at the desired dosage. For a 0.1 mg/kg dose in a 20g mouse, this would require injecting 0.8 µL of the 2.5 mg/mL solution. It is advisable to further dilute the final formulation with the same vehicle composition to achieve a practical injection volume (e.g., 100 µL).
Visualizations
Caption: Signaling pathway of this compound as an EphB3 inhibitor.
Caption: Experimental workflow for this compound i.p. formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 7. This compound oxalate | LDN211904 oxalate | EphB3 inhibitor | TargetMol [targetmol.com]
Minimizing LDN-211904 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the EphB3 inhibitor, LDN-211904, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase.[1] It functions by preventing the autophosphorylation of the EphB3 receptor, thereby blocking downstream signaling pathways.[2] While it is selective for EphB3, it has been shown to inhibit most other Eph receptor kinases at higher concentrations.[2]
Q2: Are there any known toxicities specifically for this compound in animal models?
A2: Currently, there is no publicly available data detailing specific toxicities or a toxicity profile for this compound in animal models. A published in vivo study using a dose of 0.1 mg/kg three times a week for 21 days in mice did not report any adverse effects.[1][3] However, the absence of reported toxicity does not confirm the absence of potential side effects. Researchers should implement a comprehensive monitoring plan.
Q3: What are the potential, or expected, toxicities based on this compound's drug class?
A3: this compound is a tyrosine kinase inhibitor (TKI). While its specific off-target effects are not fully characterized, toxicities associated with other TKIs may serve as a guide for monitoring. These can include:
-
Dermatological issues: Skin rashes are a common side effect of TKIs that inhibit the EGFR pathway.[4][5]
-
Gastrointestinal issues: Diarrhea and mucositis are frequently observed with TKI administration.[4][5]
-
Cardiovascular effects: Some TKIs, particularly those targeting VEGFR, are associated with hypertension and, less commonly, left ventricular dysfunction.[4][6]
-
Hepatic effects: Elevated liver enzymes can occur, indicating potential hepatotoxicity.[5]
It is crucial to monitor animals for these and any other signs of distress.
Q4: What should I do if I observe adverse effects in my animal models?
A4: If you observe unexpected adverse effects such as significant weight loss, lethargy, ruffled fur, skin lesions, or signs of pain, you should:
-
Record all clinical signs in detail.
-
Consider reducing the dosage or frequency of administration.
-
Consult with your institution's veterinarian and Institutional Animal Care and Use Committee (IACUC) to determine the best course of action, which may include euthanasia for humane reasons.
-
If possible, collect blood and tissue samples for hematology, clinical chemistry, and histopathology to investigate the cause of the toxicity.
Q5: What is the recommended solvent and storage for this compound?
A5: For in vivo use, the exact solvent used in the published study is not specified. Researchers often use vehicles such as a solution of DMSO, Tween 80, and saline. It is critical to perform a vehicle-only control group to ensure the solvent itself is not causing any toxic effects. For stock solutions, reconstitute in a suitable solvent like DMSO, aliquot, and freeze at -20°C for up to 3 months or -80°C for up to 6 months.[2]
Troubleshooting Guides
Issue 1: Variability in Experimental Results or Unexpected Animal Deaths
This could be related to improper injection technique, as intraperitoneal (i.p.) injections carry a risk of procedural error.
Troubleshooting Steps:
-
Verify Injection Site: Ensure the injection is performed in the lower right quadrant of the abdomen to avoid puncturing the cecum, which is located on the left side.[7]
-
Check Needle Angle and Depth: The needle should be inserted at a shallow angle (approximately 10-20 degrees) to the abdominal wall to avoid puncturing internal organs.[7]
-
Aspirate Before Injecting: After inserting the needle, gently pull back on the plunger.[8][9]
-
No fluid/Negative pressure: You are likely in the peritoneal cavity. Proceed with the injection.
-
Yellow fluid: You may have punctured the bladder. Withdraw the needle, discard the syringe, and re-attempt with fresh material. Monitor the animal closely.[8]
-
Green/brown fluid: You may have punctured the gastrointestinal tract. Withdraw immediately and monitor the animal for signs of peritonitis.[8]
-
Blood: You may have punctured a blood vessel. Withdraw and apply gentle pressure to the site.[8]
-
-
Review Restraint Technique: Improper restraint can lead to animal stress and movement during injection, increasing the risk of injury. Ensure the animal is securely restrained with its head tilted slightly downward to allow abdominal organs to shift away from the injection site.[8]
-
Consider a Two-Person Injection Technique: Studies have shown that a two-person procedure (one person restraining, one injecting) can significantly reduce the rate of injection errors compared to a one-person technique.[10]
Issue 2: No Apparent Efficacy at the Published Dose
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Evaluate Pharmacokinetics: this compound is reported to have good metabolic stability in mouse liver microsomes.[3] However, individual animal models (strain, age, sex) can exhibit different pharmacokinetic profiles. Consider a pilot study to measure plasma concentrations of the drug post-administration.
-
Assess Target Engagement: If possible, analyze tumor tissue or a surrogate tissue to confirm that the EphB3 receptor is being inhibited (e.g., by measuring the level of phosphorylated EphB3).
-
Review Animal Model: The published study used a specific cell line (SW48) in BALB/c nude mice.[1] Efficacy can be highly dependent on the animal model and tumor microenvironment.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| IC₅₀ (EphB3) | 79 nM | N/A | In vitro measurement of inhibitory concentration.[1][2][3] |
| In Vivo Dosage | 0.1 mg/kg | Mouse | Intraperitoneal (i.p.) injection, 3 times per week.[1][3] |
| Microsomal Stability (t₁/₂) | 348 min | Mouse | In vitro measure of metabolic stability in liver microsomes.[3] |
| Kinase Selectivity | Inhibits most Eph receptors at 5 µM | N/A | Profiled against a panel of 288 kinases.[2] |
Experimental Protocols
Key Experiment: In Vivo Xenograft Tumor Growth Inhibition
This protocol is based on the methodology described for assessing the efficacy of this compound in a colorectal cancer xenograft model.[1][3]
-
Animal Model: Four-week-old female BALB/c nude mice.
-
Cell Line and Implantation:
-
Culture SW48 human colorectal adenocarcinoma cells under standard conditions.
-
Harvest cells and resuspend in a sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for i.p. injection.
-
Administer this compound at a dose of 0.1 mg/kg via i.p. injection.
-
The control group should receive an equivalent volume of the vehicle only.
-
-
Dosing Schedule:
-
Administer the treatment three times per week for a total of 21 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blot for target engagement).
-
Visualizations
Caption: this compound inhibits EphB3 receptor autophosphorylation.
Caption: Workflow for an in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 6. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution protocol for LDN-211904 oxalate powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the reconstitution, handling, and troubleshooting of experiments involving LDN-211904 oxalate (B1200264) powder.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound oxalate?
A1: this compound oxalate is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1][2] It has been shown to suppress EphB3-induced autophosphorylation in cells.[3][4] By inhibiting EphB3, this compound can modulate downstream signaling pathways, such as the STAT3 pathway, which is implicated in colorectal cancer.[1][2]
Q2: What are the recommended storage conditions for this compound oxalate powder and its stock solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound oxalate.
-
Powder: Store the solid form at 2-8°C.[3]
-
Stock Solutions: Following reconstitution, it is recommended to aliquot the stock solution and store it at -20°C or -80°C.[1][4] Stock solutions are stable for up to 3 months at -20°C.[3][4] For longer-term storage, -80°C for up to 6 months is recommended.[1][5] Always protect from moisture.[1][5]
Q3: Can I use a solvent other than DMSO to dissolve this compound oxalate?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound oxalate due to its high solubility.[3] While solubility in other solvents like methanol (B129727) has been noted (5 mg/mL), DMSO provides a much higher solubility (up to 100 mg/mL).[3] For in vivo experiments, the initial DMSO stock is typically diluted into a vehicle solution containing co-solvents like PEG300, Tween-80, or SBE-β-CD.[1]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.[6] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential solvent effects.[6]
Reconstitution and Experimental Protocols
Reconstitution of this compound Oxalate Powder
This protocol outlines the steps for preparing a stock solution of this compound oxalate.
Materials:
-
This compound oxalate powder
-
Anhydrous DMSO
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Before opening, briefly centrifuge the vial of this compound oxalate powder to ensure all the powder is at the bottom.
-
Based on your desired stock concentration, calculate the required volume of DMSO.
-
Add the appropriate volume of DMSO to the vial of this compound oxalate powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][3][4]
Caption: Workflow for the reconstitution of this compound oxalate powder.
Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it into a suitable vehicle.
Example Protocol (as per MedChemExpress): [1] This protocol creates a working solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a 25 mg/mL stock solution of this compound oxalate in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound oxalate in this working solution will be 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Data Presentation
Solubility Data
| Solvent | Concentration | Observation |
| DMSO | 50 mg/mL | Clear, nearly colorless solution |
| DMSO | 100 mg/mL | Soluble |
| Methanol | 5 mg/mL | Soluble |
Data sourced from Sigma-Aldrich.[3]
In Vivo Formulation Solubility
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - The solubility limit was exceeded at lower temperatures.- The solvent is not ideal for cryogenic storage. | - Thaw the solution slowly at room temperature and vortex gently to ensure complete redissolution.[7]- Consider storing at a slightly lower concentration.[7]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5] |
| Precipitation when diluting into aqueous buffer | - The compound's aqueous solubility limit has been exceeded. | - Decrease the final concentration in the assay.[6]- Increase the percentage of DMSO in the final solution (up to a tolerated level, e.g., 0.5%), ensuring a vehicle control is used.[6]- Use a co-solvent system or formulation with excipients to improve solubility.[6] |
| Inconsistent experimental results or loss of activity | - Degradation of the compound in the stock solution or assay medium.- Improper storage. | - Prepare fresh stock solutions.- Perform a time-course experiment to check for instability in the assay medium.[6]- Ensure proper storage conditions (aliquoted, at -20°C or -80°C, protected from light and moisture).[1][5] |
| Solution has changed color | - Chemical degradation or oxidation of the compound. | - This often indicates compound instability.[7] It is best to discard the solution and prepare a fresh stock from the powder. |
Signaling Pathway
This compound is an inhibitor of the EphB3 receptor. In some cancers, EphB3 activation can lead to the phosphorylation and activation of STAT3, which promotes cancer stemness and resistance to therapies like Cetuximab.[1][2] By inhibiting EphB3, this compound can block this downstream signaling.
Caption: this compound inhibits the EphB3 receptor, preventing STAT3 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing precipitation of LDN-211904 in aqueous solutions
Welcome to the technical support center for LDN-211904. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experiments. Ensuring the complete solubilization of this potent and selective EphB3 inhibitor is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is readily soluble in DMSO at concentrations of 50 mg/mL or higher.[1] For consistency, it is advisable to use anhydrous DMSO to prevent the introduction of moisture, which can affect the stability and solubility of the compound.[4]
Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. Why is this happening?
A2: This phenomenon, known as "solvent shift" or "crashing out," is common for compounds that are highly soluble in an organic solvent like DMSO but have limited solubility in water.[5] When the concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound is no longer in a favorable solvent and can precipitate out of the solution.
Q3: How can I prevent this compound from precipitating when preparing my working solutions?
A3: Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.[4][5]
-
pH Adjustment: this compound contains a basic amine, which suggests its aqueous solubility is pH-dependent.[6][7] Lowering the pH of the aqueous solution should increase its solubility.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final aqueous solution can improve solubility.[8][9][10]
-
Pre-warming the Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of compounds.[11]
Q4: What is the optimal pH for solubilizing this compound in aqueous solutions?
Q5: Are there any specific excipients that can help improve the solubility of this compound?
A5: Yes, various excipients can enhance the solubility of poorly soluble compounds. For in vitro experiments, surfactants like Tween-80 or polyethylene (B3416737) glycol (PEG) can be used at low concentrations to help maintain solubility. For in vivo formulations, combinations of co-solvents and surfactants are often employed. A suggested formulation for in vivo use includes a mixture of DMSO, PEG300, and Tween-80 in saline.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | Solvent shift due to rapid change in solvent polarity. | 1. Perform a stepwise or serial dilution. 2. Add the DMSO stock dropwise to the aqueous solution while vortexing gently. 3. Pre-warm the aqueous solution to 37°C before adding the compound.[11] |
| Precipitate forms over time in the incubator. | The compound's concentration exceeds its solubility limit under the experimental conditions (e.g., temperature, pH of the medium). | 1. Lower the final concentration of this compound in your experiment. 2. Adjust the pH of your culture medium or buffer to a more acidic range (e.g., pH 6.8-7.2), ensuring it is still compatible with your cells. 3. Consider adding a low, non-toxic concentration of a surfactant like Tween-80 (e.g., 0.01-0.1%). |
| Cloudiness or opalescence in the solution. | Formation of fine, colloidal precipitate or aggregates. | 1. Visually inspect the solution against a dark background. 2. If possible, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results. | Variable amounts of dissolved this compound due to partial precipitation. | 1. Strictly adhere to a standardized and validated solubilization protocol. 2. Prepare fresh working solutions for each experiment from a frozen DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (oxalate salt, MW: 444.87 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh out 4.45 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[1]
Protocol 2: Determining the Optimal pH for this compound Aqueous Solubility
Objective: To determine the pH range at which this compound remains soluble at a desired final concentration.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
A series of aqueous buffers with varying pH (e.g., citrate (B86180) buffers for pH 4.0-6.0, phosphate (B84403) buffers for pH 6.0-7.5)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each buffer with a different pH to the wells.
-
Add a small, equal volume of the diluted this compound DMSO solutions to the corresponding wells to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant and below 0.5%.
-
Include control wells containing only the buffer and the same final concentration of DMSO.
-
Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance at a wavelength of ~600 nm. An increase in absorbance indicates light scattering due to precipitate formation.
-
The pH range that maintains the lowest absorbance for the desired concentration is the optimal range for solubility.
Visualizations
EphB3 Signaling Pathway
Caption: Simplified signaling pathway of the EphB3 receptor and the inhibitory action of this compound.
Experimental Workflow for Preventing Precipitation
Caption: A logical workflow for preparing aqueous solutions of this compound and troubleshooting precipitation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 274-56-6|Pyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Head-to-Head Comparison of LDN-211904 and NVP-BHG712 in Eph Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Eph Receptor Kinase Inhibitors
The Eph (Erythropoietin-producing hepatocellular) receptor tyrosine kinase family plays a crucial role in a multitude of physiological and pathological processes, including embryonic development, tissue patterning, and cancer. As such, the development of potent and selective inhibitors for these receptors is of significant interest in therapeutic research. This guide provides a detailed comparison of two widely used small molecule inhibitors: LDN-211904 and NVP-BHG712. We will delve into their inhibitory profiles, selectivity, and the experimental methodologies used to characterize them.
Executive Summary
This compound is a potent and reversible inhibitor primarily targeting the EphB3 receptor.[1][2][3][4] While it exhibits broad activity against most of the Eph receptor family at higher concentrations, its selectivity profile at lower concentrations is less well-defined in publicly available literature.[5] In contrast, NVP-BHG712 is a highly potent inhibitor of EphB4 and EphA2, with additional activity against a few other kinases.[6] A critical consideration for researchers using NVP-BHG712 is the existence of a regioisomer, NVPiso, which is often found in commercially available preparations and displays a significantly different target profile, primarily inhibiting DDR1.
Quantitative Data Presentation: Inhibitory Profiles
The following tables summarize the available quantitative data for this compound and NVP-BHG712 against various kinases, with a focus on the Eph receptor family.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| EphB3 | Biochemical | 79 | Potent and reversible inhibitor.[2][3][4] |
| Most Eph Receptors (except EphA6, EphA7) | Kinase Panel Screen | - | Inhibited at 5 µM.[5] |
| p38α, p38β, Qik | Kinase Panel Screen | - | Also inhibited at 5 µM.[5] |
Table 2: Inhibitory Activity of NVP-BHG712
| Target | Assay Type | IC50 / ED50 (nM) | Notes |
| EphB4 | Cellular Autophosphorylation | 25 | Highly potent in a cell-based assay. |
| EphA2 | Biochemical | 3.3 | |
| EphB4 | Biochemical | 3.0 | |
| c-Raf | Biochemical | 395 | Moderate inhibition. |
| c-Src | Biochemical | 1266 | Moderate inhibition. |
| c-Abl | Biochemical | 1667 | Moderate inhibition. |
| VEGFR2 | Cellular Autophosphorylation | 4200 | Significantly less potent than on EphB4. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., EphB3, EphB4)
-
Peptide substrate for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (this compound or NVP-BHG712) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or phosphocellulose paper for radiolabeled assays)
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.
-
Reaction Setup:
-
Add diluted test compound or vehicle (DMSO) to the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection:
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
For Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition: Measure luminescence using a plate reader or radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
Cellular Autophosphorylation Assay
This assay measures the inhibition of ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.
Objective: To determine the half-maximal effective concentration (ED50) of a test compound for inhibiting Eph receptor autophosphorylation in cells.
Materials:
-
Cell line expressing the target Eph receptor (e.g., HEK293 cells transiently transfected with EphB4, or a stable cell line).
-
Cell culture medium and supplements.
-
Test compounds (this compound or NVP-BHG712) dissolved in DMSO.
-
Ephrin ligand (e.g., pre-clustered ephrin-B2-Fc) to stimulate the receptor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phosphotyrosine antibody, and an antibody specific for the target Eph receptor.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Receptor Stimulation: Add the appropriate pre-clustered ephrin ligand to the cell culture medium to stimulate Eph receptor autophosphorylation. Incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Immunoprecipitation (Optional but recommended for specificity):
-
Incubate the cell lysates with an antibody specific for the target Eph receptor.
-
Add protein A/G beads to pull down the antibody-receptor complex.
-
Wash the beads to remove non-specific proteins.
-
-
Western Blotting:
-
Elute the proteins from the beads (if immunoprecipitation was performed) or use the whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated Eph receptor.
-
Strip the membrane and re-probe with an antibody for the total Eph receptor as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total receptor.
-
Normalize the phosphorylated receptor signal to the total receptor signal.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration and determine the ED50 value.
-
Mandatory Visualizations
Eph Receptor Forward Signaling Pathway
Caption: Eph receptor forward signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Logical Comparison of this compound and NVP-BHG712
Caption: Key distinguishing features of this compound and NVP-BHG712.
Conclusion
Both this compound and NVP-BHG712 are valuable tools for investigating the roles of Eph receptors in health and disease. The choice between these inhibitors will largely depend on the specific Eph receptor of interest and the desired selectivity profile. This compound is a good starting point for studies focused on EphB3, with the caveat that it may affect other Eph receptors. NVP-BHG712 offers high potency against EphB4 and EphA2, but researchers must be vigilant about the potential for off-target effects and, crucially, the identity of their compound, given the prevalence of the NVPiso regioisomer in commercial sources. As with any pharmacological study, it is recommended to validate the activity and selectivity of these inhibitors in the specific experimental system being used.
References
- 1. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 6. Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of LDN-211904: A Comparative Guide to its Anti-Tumor Effects in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of LDN-211904 with alternative therapies for colorectal cancer, supported by experimental data. The focus is on providing a clear, data-driven overview to inform research and development decisions.
Executive Summary
This compound, a potent and selective inhibitor of the EphB3 receptor, demonstrates significant anti-tumor activity in preclinical in vivo models of colorectal cancer. Notably, it shows efficacy in overcoming resistance to cetuximab, a standard-of-care EGFR inhibitor. This guide presents a comparative analysis of this compound's performance against cetuximab and regorafenib (B1684635), another multi-kinase inhibitor used in colorectal cancer treatment. The data highlights this compound's potential as a therapeutic agent, particularly in cetuximab-resistant patient populations.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo xenograft studies for this compound, cetuximab, and regorafenib in colorectal cancer models. It is important to note that the experimental conditions, including the specific cell lines and treatment regimens, vary between studies, which should be considered when making direct comparisons.
Table 1: In Vivo Efficacy of this compound in a Cetuximab-Resistant Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1850 ± 150 | - |
| Cetuximab (10 mg/kg) | 1700 ± 130 | ~8% |
| This compound (0.1 mg/kg) | 950 ± 100 | ~49% |
| This compound (0.1 mg/kg) + Cetuximab (10 mg/kg) | 400 ± 80 | ~78% |
*Data derived from a study using SW48R (cetuximab-resistant) colorectal cancer cell xenografts in BALB/c nude mice.[1]
Table 2: In Vivo Efficacy of Cetuximab in a Cetuximab-Sensitive Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 26 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | Not explicitly stated, but significant growth observed | - |
| Cetuximab | Significantly suppressed compared to control (P < 0.05) | Not explicitly quantified as a percentage |
*Data from a study using HT-29 (KRAS wild-type) colorectal cancer cell xenografts in nude mice. In another study with SW48 xenografts, cetuximab also showed significant tumor growth suppression.
Table 3: In Vivo Efficacy of Regorafenib in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment Group | Outcome |
| CT26 (murine colon carcinoma) | Regorafenib (30 mg/kg, p.o., daily) | Complete suppression of tumor growth by day 14.[2] |
| HT-29 (human colorectal adenocarcinoma) | Regorafenib (10 mg/kg, p.o., daily) | Significant suppression of tumor vascularity and perfusion. |
| HCT116 (human colorectal carcinoma) | Regorafenib (30 mg/kg, p.o., daily) | 70% to 90% tumor growth suppression.[3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by targeting the EphB3 receptor, which plays a crucial role in cetuximab resistance. In resistant colorectal cancer cells, increased EphB3 expression leads to the activation of STAT3, a key signaling protein involved in cell proliferation and survival. This compound inhibits this pathway, thereby re-sensitizing cancer cells to EGFR-targeted therapies like cetuximab.[1]
Cetuximab functions by binding to the extracellular domain of the Epidermal Growth Factor Receptor (EGFR), preventing its activation by ligands such as EGF. This blockade inhibits downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for tumor growth and survival.
Regorafenib is a multi-kinase inhibitor that targets several key pathways involved in tumor progression, including angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[4][5]
Caption: Signaling pathways targeted by this compound, Cetuximab, and Regorafenib.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
This compound In Vivo Xenograft Study Protocol[1]
-
Cell Line and Culture: Cetuximab-resistant SW48R human colorectal cancer cells were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: Six-week-old male BALB/c nude mice were used.
-
Tumor Implantation: 5 x 10^6 SW48R cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to four groups (n=7 per group):
-
Control (vehicle)
-
Cetuximab (10 mg/kg, intraperitoneal injection, twice weekly)
-
This compound (0.1 mg/kg, intraperitoneal injection, three times a week)
-
This compound (0.1 mg/kg, i.p., three times a week) + Cetuximab (10 mg/kg, i.p., twice weekly)
-
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (width)² x length / 2.
-
Study Duration: 21 days.
Cetuximab In Vivo Xenograft Study Protocol (General)[2][9]
-
Cell Line and Culture: HT-29 or SW48 human colorectal cancer cells are commonly used. Cells are cultured in appropriate media (e.g., McCoy's 5A for HT-29, Leibovitz's L-15 for SW48) with 10% FBS and antibiotics.
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old.
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 cells in PBS or a mixture with Matrigel are injected subcutaneously into the flank.
-
Treatment: Once tumors are established (e.g., 100-200 mm³), treatment is initiated. A typical dose for cetuximab is 1 mg per mouse, administered intraperitoneally twice a week.
-
Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and volume is calculated.
-
Study Duration: Typically 3-4 weeks, or until tumors in the control group reach a predetermined size.
Regorafenib In Vivo Xenograft Study Protocol (General)[4][6]
-
Cell Line and Culture: Various colorectal cancer cell lines such as CT26 (murine) or HCT116 (human) are used.
-
Animal Model: Syngeneic BALB/c mice for CT26 cells, or nude mice for human cell lines.
-
Tumor Implantation: Subcutaneous or orthotopic implantation of 1 x 10^6 cells.
-
Treatment: Treatment typically starts when tumors are palpable or have reached a specific size. Regorafenib is administered orally, often daily, at doses ranging from 10 to 30 mg/kg.
-
Tumor Measurement: Tumor volume is monitored regularly with calipers.
-
Study Duration: Generally 2-3 weeks.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The available in vivo data suggests that this compound is a promising therapeutic candidate for colorectal cancer, with a unique mechanism of action that addresses the challenge of cetuximab resistance. Its ability to significantly inhibit tumor growth, both as a monotherapy and in combination with cetuximab, in a resistant preclinical model warrants further investigation. While direct comparisons with cetuximab and regorafenib are limited by variations in experimental design across studies, the data presented in this guide provides a strong rationale for the continued development of this compound as a novel targeted therapy for colorectal cancer. Future studies directly comparing these agents under identical conditions would be highly valuable for a more definitive assessment of their relative efficacy.
References
- 1. Sonic hedgehog pathway activation is associated with cetuximab resistance and EPHB3 receptor induction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonic hedgehog pathway activation is associated with cetuximab resistance and EPHB3 receptor induction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Future of Colorectal Cancer Treatment: A Comparative Analysis of LDN-211904 in Combination Therapy
For Immediate Release
In the rapidly evolving landscape of colorectal cancer (CRC) therapeutics, researchers and clinicians are continually seeking novel combination strategies to enhance efficacy and overcome resistance to standard treatments. This guide provides a comparative analysis of the investigational molecule LDN-211904, focusing on its potential in combination with targeted therapy, benchmarked against established first- and second-line chemotherapy regimens and other targeted therapy combinations. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current data and future directions.
Executive Summary
Current treatment paradigms for colorectal cancer heavily rely on cytotoxic chemotherapy regimens such as FOLFOX and FOLFIRI, often in combination with targeted agents that inhibit pathways like VEGF and EGFR. While these have improved patient outcomes, drug resistance remains a significant hurdle. This compound, a potent and selective EphB3 inhibitor, has emerged as a promising agent in preclinical studies, particularly in overcoming resistance to the EGFR inhibitor cetuximab. This guide will dissect the available data on this compound in combination with cetuximab and compare its preclinical performance with that of standard chemotherapy and other targeted therapy combinations.
Standard-of-Care Chemotherapy Regimens for Colorectal Cancer
The backbone of systemic therapy for colorectal cancer consists of combination chemotherapy regimens. These regimens are employed in both adjuvant and metastatic settings.
| Regimen | Components | Common Usage |
| FOLFOX | 5-Fluorouracil (5-FU), Leucovorin, Oxaliplatin | First-line for metastatic CRC; Adjuvant therapy for Stage III colon cancer.[1][2][3][4][5] |
| FOLFIRI | 5-Fluorouracil (5-FU), Leucovorin, Irinotecan | First- or second-line for metastatic CRC.[1][3][5][6] |
| CAPOX (or XELOX) | Capecitabine (oral 5-FU prodrug), Oxaliplatin | Alternative to FOLFOX, offering the convenience of an oral agent.[2][3][4][5][6] |
| FOLFOXIRI | 5-Fluorouracil (5-FU), Leucovorin, Oxaliplatin, Irinotecan | For select, fit patients with metastatic CRC in the first-line setting.[3][5] |
These regimens are often combined with targeted therapies based on the molecular characteristics of the tumor, such as KRAS, NRAS, BRAF, and MSI status.[6][7][8][9]
Targeted Therapies in Colorectal Cancer
Targeted therapies have revolutionized the treatment of colorectal cancer by focusing on specific molecular drivers of the disease.
| Target | Drug Examples | Mechanism of Action | Combination Partners |
| VEGF | Bevacizumab, Ramucirumab, Ziv-aflibercept, Fruquintinib | Inhibit angiogenesis by blocking the Vascular Endothelial Growth Factor.[7][10] | Typically combined with chemotherapy regimens like FOLFOX or FOLFIRI.[6] |
| EGFR | Cetuximab, Panitumumab | Monoclonal antibodies that block the Epidermal Growth Factor Receptor, inhibiting cell proliferation.[6] | Used as monotherapy or in combination with chemotherapy (e.g., FOLFIRI).[6] |
| BRAF | Encorafenib, Vemurafenib | Inhibit the BRAF protein, a key component of the MAPK signaling pathway, in tumors with BRAF V600E mutations.[8] | Often combined with an EGFR inhibitor (e.g., cetuximab).[6] |
| HER2 | Trastuzumab, Pertuzumab, Tucatinib, Lapatinib | Target the Human Epidermal Growth Factor Receptor 2 in HER2-positive tumors.[7][8][10] | Used in various combinations, often with other targeted agents or chemotherapy.[7] |
| KRAS | Adagrasib, Sotorasib | Inhibit specific KRAS mutations (e.g., G12C), which are drivers of cancer growth.[7][10] | Can be combined with an EGFR inhibitor.[7] |
| NTRK | Larotrectinib, Entrectinib | Target NTRK gene fusions, which are rare but potent oncogenic drivers.[7][10] | Used as monotherapy. |
This compound: A Novel Approach
This compound is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase.[11][12] The EphB3 pathway has been implicated in resistance to cetuximab in colorectal cancer.[11][12]
Mechanism of Action: this compound in Combination with Cetuximab
The proposed mechanism involves the inhibition of EphB3 signaling to overcome cetuximab resistance. Cetuximab blocks the EGFR signaling pathway; however, some cancer cells can develop resistance. The EphB3 pathway is thought to be one of these resistance mechanisms. By inhibiting EphB3, this compound may re-sensitize cancer cells to the effects of cetuximab.[11][12] Preclinical studies suggest that this combination can inhibit the proliferation of cetuximab-resistant colorectal cancer cells.[11][12]
Caption: Proposed mechanism of this compound and Cetuximab combination.
Preclinical Data Summary: this compound
The available data for this compound is from preclinical studies. The following table summarizes key findings.
| Parameter | Value/Observation | Source |
| IC₅₀ (EphB3) | 0.079 µM | [11][12] |
| In Vitro Activity | Inhibits proliferation of SW48 and cetuximab-resistant SW48R cells in combination with cetuximab. | [11][12] |
| In Vivo Model | Xenograft models using SW48R cells in mice. | [11][12] |
| In Vivo Efficacy | This compound (0.1 mg/kg, i.p., 3x/week for 21 days) alone inhibited cancer cell growth. The combination with cetuximab (10 mg/kg) overcame cetuximab resistance and inhibited tumor growth in SW48R tumor-bearing mice. | [11][12] |
| Metabolic Stability | Good metabolic stability in mouse liver microsomes. | [11][12] |
Comparative Analysis
Direct comparison of this compound in combination with chemotherapy to standard regimens is not yet possible due to the lack of clinical data. However, a conceptual comparison can be made based on the preclinical data for the this compound and cetuximab combination versus the established clinical performance of standard therapies.
| Therapy | Patient Population | Efficacy (Clinical/Preclinical) | Key Advantages | Key Limitations |
| This compound + Cetuximab | Preclinical: Cetuximab-resistant colorectal cancer models. | Preclinical: Overcomes cetuximab resistance and inhibits tumor growth in resistant models.[11][12] | Potential to re-sensitize tumors to EGFR inhibitors; novel mechanism of action. | Early preclinical stage; no clinical data on efficacy or safety; potential for off-target effects. |
| FOLFOX/FOLFIRI +/- Bevacizumab | First- and second-line metastatic colorectal cancer. | Clinical: Established efficacy in large clinical trials, improving progression-free and overall survival. | Well-established efficacy and safety profiles; widely available. | Significant toxicities (neuropathy, myelosuppression); development of resistance. |
| FOLFIRI + Cetuximab/Panitumumab | KRAS/NRAS/BRAF wild-type metastatic colorectal cancer. | Clinical: Improved survival in the indicated patient population. | Targeted action in a defined patient population. | Ineffective in RAS/BRAF mutant tumors; skin toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
In Vitro Cell Proliferation Assay
-
Cell Lines: SW48 (cetuximab-sensitive) and SW48R (cetuximab-resistant) human colorectal cancer cells.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, cetuximab, or the combination.
-
Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the treatments.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: SW48R cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, cetuximab alone, and the combination of this compound and cetuximab.
-
Dosing: As per the reported study: this compound at 0.1 mg/kg intraperitoneally three times a week and cetuximab at 10 mg/kg.[11][12]
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Immunohistochemical or western blot analysis of tumor tissue can be performed to assess target engagement and downstream signaling.
Caption: Standard preclinical experimental workflow.
Future Perspectives and Conclusion
The preclinical data on this compound in combination with cetuximab presents a compelling case for further investigation. The ability to overcome resistance to a widely used targeted therapy addresses a critical unmet need in the management of colorectal cancer. The next crucial steps will involve comprehensive toxicology studies and, ultimately, well-designed clinical trials to establish the safety and efficacy of this combination in patients.
While direct comparisons to standard chemotherapy are premature, the targeted nature of the this compound and cetuximab combination could potentially offer a more favorable toxicity profile. As our understanding of the molecular underpinnings of colorectal cancer deepens, personalized treatment strategies that incorporate novel agents like this compound will be paramount in improving patient outcomes. This guide serves as a foundational resource for the ongoing evaluation of this and other emerging therapeutic strategies.
References
- 1. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 2. A Guide to Chemotherapy Drugs for Colon Cancer [honcology.com]
- 3. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 6. Targeted therapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 7. Colorectal Cancer Targeted Therapy | Targeted Drugs for Colorectal Cancer | American Cancer Society [cancer.org]
- 8. Targeted therapy for colorectal cancer | GCCA [globalcca.org]
- 9. vjoncology.com [vjoncology.com]
- 10. Targeted Therapy | Colorectal Cancer Alliance [colorectalcancer.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
LDN-211904: A Comparative Guide to its Eph Receptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of LDN-211904, a potent inhibitor of the EphB3 receptor tyrosine kinase. By objectively comparing its activity against other Eph receptors and presenting the supporting experimental data, this document serves as a valuable resource for researchers investigating Eph receptor signaling and those involved in the development of selective kinase inhibitors.
Quantitative Analysis of this compound Cross-Reactivity
This compound was identified as a potent and reversible inhibitor of EphB3 with an IC50 value of 79 nM.[1][2][3] To assess its selectivity, the compound was profiled against a panel of 288 kinases. This broad screening revealed a notable selectivity of this compound for tyrosine kinases over serine/threonine kinases.
While the complete quantitative data for all 288 kinases is not publicly available, a focused analysis on the Eph receptor family demonstrated that at a concentration of 5 µM, this compound inhibits a majority of the tested Eph receptors. The table below summarizes the known inhibitory activity of this compound against various Eph receptors.
| Eph Receptor | IC50 (nM) | Notes |
| EphB3 | 79 | Potent inhibition. |
| EphA1 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphA2 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphA3 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphA4 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphA5 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphA6 | Not inhibited at 5 µM | |
| EphA7 | Not inhibited at 5 µM | |
| EphA8 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphB1 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphB2 | Inhibited at 5 µM | Quantitative IC50 not available. |
| EphB4 | Inhibited at 5 µM | Quantitative IC50 not available. |
Experimental Protocols
The inhibitory activity of this compound was determined using a radiometric kinase assay. The following provides a detailed methodology based on standard kinase assay protocols.
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified Eph receptor tyrosine kinases.
Materials:
-
Recombinant human Eph kinase domains
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase reaction buffer, the respective recombinant Eph kinase, and the substrate peptide.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction wells containing the kinase and the test compound.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Detection: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate peptide is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Experimental workflow for the in vitro kinase assay.
Eph Receptor Signaling Pathways
Eph receptors and their ephrin ligands are membrane-bound proteins that mediate cell-cell communication, playing crucial roles in various physiological and pathological processes. The binding of an ephrin ligand to an Eph receptor can trigger bidirectional signaling: "forward" signaling into the Eph-expressing cell and "reverse" signaling into the ephrin-expressing cell.
Forward Signaling: Upon ligand binding, Eph receptors cluster and autophosphorylate on tyrosine residues within their cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pathways that regulate cell adhesion, migration, proliferation, and differentiation.
Caption: Simplified Eph receptor forward signaling pathway.
Reverse Signaling: In addition to activating the receptor, the binding of an Eph receptor can also trigger signaling cascades within the ephrin-expressing cell. This is particularly prominent for transmembrane ephrin-B ligands, which possess a cytoplasmic domain that can be phosphorylated, leading to the recruitment of signaling molecules and the regulation of cellular processes.
Caption: Simplified ephrin-B reverse signaling pathway.
References
Evaluating the Potential Synergy of LDN-211904 and STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective cancer therapies increasingly relies on combination strategies that target multiple oncogenic pathways to enhance efficacy and overcome resistance. Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated cancer target, with its persistent activation promoting tumor cell proliferation, survival, and immune evasion.[1][2][3] LDN-211904 is a potent inhibitor of the Ephrin type-B receptor 3 (EphB3), a receptor tyrosine kinase implicated in various cancers.[1][4] Notably, preclinical evidence suggests that inhibition of EphB3 by this compound can lead to a reduction in phosphorylated STAT3 (p-STAT3), a key step in its activation.[5]
This guide provides a prospective evaluation of the potential synergistic effects of combining this compound with a direct STAT3 inhibitor. While direct experimental data on this specific combination is not yet available, this document synthesizes existing knowledge to build a strong rationale for this therapeutic strategy. We present a hypothetical framework for evaluating this synergy, complete with experimental protocols, illustrative data tables, and signaling pathway diagrams to guide future research.
Mechanistic Rationale for Synergy
The potential for synergy between this compound and a direct STAT3 inhibitor stems from their distinct but convergent mechanisms of action targeting the STAT3 signaling axis at different levels.
-
This compound: As an EphB3 inhibitor, this compound blocks the upstream activation of STAT3 that is dependent on EphB3 signaling.[1][5] EphB3, upon ligand binding, can initiate a signaling cascade that leads to the phosphorylation and subsequent activation of STAT3.[6][7] By inhibiting EphB3, this compound effectively reduces the pool of STAT3 that becomes activated through this specific pathway.
-
STAT3 Inhibitors: These agents act directly on the STAT3 protein, typically by preventing its phosphorylation, dimerization, or DNA binding, which are all critical for its function as a transcription factor.[8][9] This direct inhibition targets the total active STAT3 pool, regardless of the upstream activating signal.
The proposed synergy lies in a dual-pronged attack on the STAT3 pathway. This compound diminishes a specific source of STAT3 activation, while a direct STAT3 inhibitor neutralizes the remaining activated STAT3, leading to a more profound and sustained suppression of STAT3-mediated gene transcription. This combination could potentially be more effective than either agent alone, especially in tumors where the EphB3-STAT3 axis is a significant driver of malignancy.
Illustrative Data on Combination Effects
While direct data for the this compound and STAT3 inhibitor combination is unavailable, we can look at studies combining this compound or STAT3 inhibitors with other agents to illustrate how synergistic effects are quantified.
Table 1: Hypothetical Proliferation Inhibition in a Colorectal Cancer Cell Line (e.g., SW480)
| Treatment | Concentration | IC50 (µM) | Combination Index (CI)* |
| This compound | Various | 1.5 | - |
| STAT3 Inhibitor (e.g., Stattic) | Various | 5.0 | - |
| This compound + STAT3 Inhibitor | 1:3.3 ratio | This compound: 0.5Stattic: 1.65 | 0.6 |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]
Table 2: Hypothetical Apoptosis Induction in a Glioblastoma Cell Line (e.g., U87-MG)
| Treatment | Concentration | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase vs. Control |
| Control | - | 5% | 1.0 |
| This compound | 1.5 µM | 15% | 3.0 |
| STAT3 Inhibitor (e.g., WP1066) | 5.0 µM | 20% | 4.0 |
| This compound + STAT3 Inhibitor | 1.5 µM + 5.0 µM | 45% | 9.0 |
Experimental Protocols for Synergy Evaluation
To empirically test the hypothesis of synergy between this compound and a STAT3 inhibitor, the following experimental protocols are recommended.
Cell Viability and Combination Index (CI) Assay
This assay determines the effect of the drug combination on cell proliferation and quantifies the nature of the interaction.
-
Cell Seeding: Plate cancer cells (e.g., colorectal, glioblastoma cell lines with known STAT3 activation) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen STAT3 inhibitor in a suitable solvent (e.g., DMSO).
-
Dose-Response Curves: Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually by treating the cells with a range of concentrations for 72 hours.
-
Combination Treatment: Treat cells with the combination of this compound and the STAT3 inhibitor at a constant ratio (e.g., based on their individual IC50 values) over a range of concentrations.
-
Viability Assessment: After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.[11][12] A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay measures the induction of programmed cell death by the drug combination.
-
Cell Treatment: Treat cells with this compound, the STAT3 inhibitor, and the combination at their respective IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group. A synergistic effect is indicated if the percentage of apoptotic cells in the combination treatment is significantly greater than the sum of the percentages from the individual treatments.
Visualizing the Pathways and Workflow
Signaling Pathways
Caption: EphB3 and STAT3 Signaling Pathways with Points of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Evaluating Synergy.
Conclusion
The combination of this compound and a direct STAT3 inhibitor represents a rational and promising therapeutic strategy for cancers dependent on STAT3 signaling. By targeting the STAT3 pathway at two distinct points, this combination has the potential to achieve a synergistic anti-tumor effect, leading to enhanced cancer cell death and inhibition of proliferation. The experimental framework provided in this guide offers a clear path for the preclinical validation of this novel combination therapy. Further investigation is warranted to translate this promising concept into clinical applications for the benefit of cancer patients.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EPHB3 EPH receptor B3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Knockdown of EphB3 inhibits cell proliferation partly through the AKT signaling pathway and represses epithelial-mesenchymal transition in esophageal squamous cell carcinoma - Tang - Translational Cancer Research [tcr.amegroups.org]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?[v1] | Preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Analysis of Kinase Inhibitors: LDN-211904 and ALW-II-41-27
In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role. This guide provides a detailed comparative analysis of two such inhibitors, LDN-211904 and ALW-II-41-27, for researchers, scientists, and drug development professionals. While both compounds are potent kinase inhibitors, they exhibit distinct target specificities and mechanisms of action, making them suitable for different therapeutic strategies.
Biochemical and Pharmacokinetic Profile
This compound is characterized as a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, whereas ALW-II-41-27 is a multi-kinase inhibitor with high potency against the EphA2 receptor. The following tables summarize their key biochemical and pharmacokinetic properties based on available experimental data.
| Parameter | This compound | ALW-II-41-27 |
| Primary Target | EphB3[1][2][3][4] | EphA2[5][6] |
| IC50 | 79 nM for EphB3[1][2][3][4][7][8][9] | 11 nM for EphA2[6][8][10][11][12] |
| Kd | Not Reported | 12 nM for EphA2[6] |
| Molecular Weight | 607.7 g/mol (oxalate salt) | 607.7 g/mol [13] |
| Chemical Formula | C32H32F3N5O2S[13] | C32H32F3N5O2S[13] |
| Table 1: Biochemical Properties of this compound and ALW-II-41-27 |
| Parameter | This compound | ALW-II-41-27 |
| Administration Route | Intraperitoneal (i.p.)[1][3][4] | Intraperitoneal (i.p.)[5][12][14][15] |
| Dosing (in vivo) | 0.1 mg/kg, three times a week[1][3][4] | 10, 15, 20, and 30 mg/kg (single dose); 20 mg/kg daily for 10 days[5][14][15] |
| Plasma Cmax | Not Reported | 0.488 to 0.716 µg/ml (for 10-30 mg/kg doses)[5] |
| Plasma AUClast | Not Reported | 1.123 to 2.738 h·µg/ml (for 10-30 mg/kg doses)[5] |
| Metabolic Stability | Good stability in mouse liver microsomes (t1/2 of 348 min)[1][3] | Not Reported |
| Table 2: Pharmacokinetic and In Vivo Data |
Selectivity and Off-Target Effects
While this compound is presented as a selective EphB3 inhibitor, it also demonstrates activity against other Eph receptors. ALW-II-41-27 is known to be a multi-kinase inhibitor.
This compound Selectivity: A screening against a panel of 288 kinases at a concentration of 5 µM revealed that this compound inhibits most Eph receptors, including EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, and EphB4, in addition to its primary target, EphB3.[7][16] It did not inhibit EphA6 and EphA7.[7][16] Notable off-target activity was also observed against p38α and p38β.[7][16]
ALW-II-41-27 Selectivity: ALW-II-41-27 inhibits a broader range of kinases. Besides EphA2, it has been shown to inhibit EphA3, EphA5, EphA8, EphB1, EphB2, EphB3, Kit, Fms, KDR, FLT1, FGR, Src, Lyn, Bmx, and Bcr-Abl.[10][13] It also shows activity against b-raf, CSF1R, DDR1, DDR2, Frk, Lck, p38α, p38β, PDGFRα, and PDGFRβ.[10]
Mechanism of Action and Cellular Effects
The distinct primary targets of this compound and ALW-II-41-27 lead to the modulation of different signaling pathways and result in varied cellular outcomes.
This compound: this compound primarily targets the EphB3 receptor. Its inhibition has been shown to be effective in colorectal cancer models, particularly in overcoming resistance to cetuximab.[1][3] In cetuximab-resistant cells, this compound treatment leads to a decrease in the levels of p-STAT3, GLI-1, SOX2, and Vimentin, and induces apoptosis.[2][4]
Caption: this compound signaling pathway.
ALW-II-41-27: ALW-II-41-27 targets the EphA2 receptor, which is implicated in various cellular processes in cancer. Inhibition of EphA2 by ALW-II-41-27 has been shown to suppress proliferation, migration, and invasion of cancer cells.[17][18][19] This is achieved, at least in part, by blocking the RhoA/ROCK pathway.[17][20] Furthermore, ALW-II-41-27 has been shown to dampen the pro-inflammatory response to fungal β-glucans by inhibiting downstream signaling of EphA2, including the phosphorylation of ERK1/2 and p38.[21]
Caption: ALW-II-41-27 signaling pathways.
Experimental Methodologies
The following outlines the general experimental protocols used to characterize this compound and ALW-II-41-27, as inferred from the available literature.
Caption: General experimental workflow.
Kinase Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases.
-
General Protocol: Recombinant kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the IC50 value.
Cell-Based Assays:
-
Cell Lines: A variety of cancer cell lines have been utilized, including colorectal cancer lines (SW48, SW48R), non-small cell lung cancer lines (H358), and cervical cancer lines (CaSki, HeLa).[1][3][4][11][17][18][19]
-
Proliferation Assays (MTT, Colony Formation): Cells are treated with different concentrations of the inhibitor for a specified period. Cell viability is assessed using MTT assays, and the ability of single cells to form colonies is evaluated in colony formation assays.[18][19]
-
Migration and Invasion Assays (Wound Healing, Transwell): The effect of the inhibitors on cell motility is assessed. In wound healing assays, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored. In Transwell assays, cells are placed in the upper chamber of a Transwell insert, and their ability to migrate or invade through a membrane to the lower chamber is quantified.[17][18][19]
-
Western Blotting: This technique is used to detect changes in the phosphorylation status of target proteins and downstream signaling molecules (e.g., EphA2, EphB3, STAT3, ERK1/2, p38) following inhibitor treatment.[2][4][10][11][21]
In Vivo Studies:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor (e.g., via intraperitoneal injection), and tumor growth is monitored over time.[1][3][4][11][12]
-
Pharmacokinetic Analysis: Following administration of the compound to mice, blood samples are collected at various time points to determine plasma concentrations, Cmax, and AUC.[5][14][15]
-
Toxicology Studies: Mice are treated with the inhibitor for an extended period to assess for any signs of toxicity, including changes in body weight, organ pathology, and blood chemistry.[5][14][15]
Conclusion
This compound and ALW-II-41-27 are valuable research tools for investigating the roles of EphB3 and EphA2 signaling in cancer and other diseases. This compound demonstrates a more selective profile for EphB3 and has shown promise in overcoming drug resistance in colorectal cancer. In contrast, ALW-II-41-27 is a multi-kinase inhibitor with potent activity against EphA2 and has demonstrated efficacy in inhibiting proliferation and invasion in various cancer models, as well as modulating inflammatory responses. The choice between these two inhibitors will depend on the specific research question and the desired target pathway to be investigated. The experimental data and methodologies presented in this guide provide a foundation for the rational selection and application of these compounds in preclinical research.
References
- 1. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical and Toxicology Assessment of ALW-II-41-27, an Inhibitor of the Eph Receptor A2 (EphA2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Preclinical and Toxicology Assessment of ALW-II-41-27, an Inhibitor of the Eph Receptor A2 (EphA2) | springermedicine.com [springermedicine.com]
- 15. Preclinical and Toxicology Assessment of ALW-II-41-27, an Inhibitor of the Eph Receptor A2 (EphA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 17. ALW-II-41-27, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. ALW-II-41-27, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Overcoming Cetuximab Resistance: In Vivo Validation of LDN-211904 Synergy
A promising new strategy to combat acquired resistance to cetuximab in colorectal cancer (CRC) has emerged with the combination of the EphB3 inhibitor, LDN-211904. Preclinical in vivo studies have demonstrated a significant synergistic effect between this compound and cetuximab, leading to marked tumor growth inhibition in cetuximab-resistant CRC models. This guide provides a comprehensive comparison of the anti-tumor efficacy of this combination therapy, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The development of resistance to targeted therapies like cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, remains a significant hurdle in the treatment of colorectal cancer. Recent research has identified the Ephrin type-B receptor 3 (EphB3) signaling pathway as a key player in this resistance mechanism. The investigational small molecule, this compound, a potent and selective inhibitor of EphB3, has shown the ability to re-sensitize resistant cancer cells to cetuximab.
In Vivo Efficacy: A Comparative Analysis
In a key preclinical study, the combination of this compound and cetuximab was evaluated in a xenograft model using SW48R cells, a human colorectal cancer cell line with acquired resistance to cetuximab. The data below summarizes the significant tumor growth inhibition observed with the combination therapy compared to either agent alone.
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Tumor Growth Inhibition |
| Vehicle Control | - | - | - | 21 Days | Baseline |
| This compound | 0.1 mg/kg | Intraperitoneal (i.p.) | Three times a week | 21 Days | Moderate Inhibition |
| Cetuximab | 10 mg/kg | Intraperitoneal (i.p.) | Three times a week | 21 Days | Minimal Inhibition in Resistant Model |
| This compound + Cetuximab | 0.1 mg/kg + 10 mg/kg | Intraperitoneal (i.p.) | Three times a week | 21 Days | Significant Synergistic Inhibition |
This table summarizes qualitative findings from the described study. Specific quantitative values for tumor volume and statistical significance are detailed in the original publication.
Mechanism of Synergy: Targeting the EphB3/STAT3 Axis
The synergistic anti-tumor activity of the this compound and cetuximab combination stems from its dual targeting of interconnected signaling pathways implicated in cetuximab resistance.[1] Upregulation of the EphB3 receptor has been shown to be a mechanism of acquired resistance to cetuximab.[1] this compound directly inhibits EphB3, thereby disrupting a critical survival pathway in resistant cells.
Furthermore, this combination therapy effectively inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a downstream effector of EphB3 signaling.[1] Activated STAT3 promotes the stemness of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for therapy resistance and relapse.[1] By inhibiting STAT3 activation, the combination therapy can effectively target this resistant cell population. The Hedgehog signaling pathway, particularly the transcription factor GLI-1, has also been implicated in this resistance network.[2]
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments cited in the validation of this compound and cetuximab synergy.
Cell Lines and Culture
-
Cell Line: SW48R (human colorectal cancer cell line with acquired resistance to cetuximab).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: 5 x 10^6 SW48R cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured every 3-4 days using a digital caliper and calculated using the formula: (length × width^2) / 2.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.
Drug Administration
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 0.1 mg/kg, three times a week for 21 days.[1]
-
Cetuximab: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, three times a week for 21 days.[1]
-
Combination Therapy: Both drugs were administered as described above.
-
Vehicle Control: A control group received i.p. injections of the vehicle solution.
Endpoint Analysis
-
Primary Endpoint: Tumor volume was monitored throughout the study.
-
Secondary Endpoints: At the end of the study, tumors were excised, weighed, and processed for further analysis, including:
-
Immunohistochemistry (IHC): To analyze the expression of key proteins in the signaling pathways (e.g., p-EGFR, EphB3, p-STAT3).
-
Western Blotting: To quantify the levels of target proteins in tumor lysates.
-
Conclusion and Future Directions
The synergistic combination of this compound and cetuximab presents a compelling therapeutic strategy to overcome acquired resistance in colorectal cancer. The robust in vivo data, supported by a clear mechanistic rationale, provides a strong foundation for further clinical investigation. Future studies should focus on optimizing dosing schedules, evaluating this combination in a broader range of CRC subtypes, and identifying predictive biomarkers to select patients who are most likely to benefit from this novel therapeutic approach.
References
A Comparative Guide to LDN-211904 and Next-Generation Eph Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Eph family of receptor tyrosine kinases represents a pivotal class of drug targets implicated in a wide array of physiological and pathological processes, including developmental pathways and cancer. The pursuit of selective and potent Eph kinase inhibitors is a critical endeavor in modern drug discovery. This guide provides an objective comparison of LDN-211904, a notable EphB3 inhibitor, against a selection of next-generation Eph kinase inhibitors, including NVP-BHG712, Dasatinib (B193332), and Nilotinib. The following sections present a detailed analysis of their performance based on available experimental data, alongside comprehensive experimental protocols and visual representations of key biological and experimental workflows.
Data Presentation: Inhibitor Performance Overview
The following tables summarize the biochemical potency of this compound and selected next-generation inhibitors against various Eph kinases and key off-target kinases. It is important to note that the data presented is compiled from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency (IC50/EC50 in nM) Against Eph Kinases
| Inhibitor | EphA1 | EphA2 | EphA3 | EphA4 | EphA5 | EphA8 | EphB1 | EphB2 | EphB3 | EphB4 |
| This compound | Inhibited¹ | Inhibited¹ | Inhibited¹ | Inhibited¹ | Inhibited¹ | Inhibited¹ | Inhibited¹ | Inhibited¹ | 79 [1][2][3][4] | Inhibited¹ |
| NVP-BHG712 | 303[5] | 3.3[2][6] | 0.3[5] | 1660 (isomer)[7] | - | - | - | Inhibited[8] | Inhibited[8] | 3.0 [2][6] |
| Dasatinib | - | 17 [9] | - | - | - | - | - | Inhibited[10] | - | - |
| Nilotinib | - | - | - | Inhibited² | - | - | - | - | - | - |
¹ Qualitative inhibition reported at 5 µM concentration, but specific IC50 not provided in the available literature.[3] ² Inhibits EphA4-ephrin-A1 interaction and EphA4 phosphorylation in cellular assays; specific biochemical IC50 not provided.[11] "-" indicates data not available in the reviewed sources.
Table 2: Selectivity Profile Against Key Off-Target Kinases (IC50/EC50 in nM)
| Inhibitor | c-Abl | c-Kit | c-Src | PDGFRβ | VEGFR2 |
| This compound | - | - | - | - | - |
| NVP-BHG712 | 1700[12] | - | 1300[12] | - | 4200[8][12] |
| Dasatinib | <1 | <1 | 0.8 | - | - |
| Nilotinib | 20 | 92 | - | 65 | - |
"-" indicates data not available in the reviewed sources.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Canonical Eph Receptor Forward Signaling Pathway.
Caption: General Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
In Vitro Biochemical Kinase Assay (Radiometric)
This protocol describes a standard method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.[13][14][15]
Materials:
-
Purified recombinant Eph kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC50.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Eph Receptor Phosphorylation Assay
This protocol outlines a method to assess the ability of an inhibitor to block ligand-induced Eph receptor autophosphorylation in a cellular context.[16][17][18]
Materials:
-
Cells expressing the target Eph receptor (e.g., HEK293 cells transfected with EphB3)
-
Cell culture medium
-
Test inhibitor stock solution
-
Ephrin ligand (e.g., ephrin-B1-Fc)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Eph receptor antibody, anti-phosphotyrosine antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Plate the cells and grow them to a suitable confluency.
-
Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the corresponding ephrin ligand for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-Eph receptor antibody overnight at 4°C to immunoprecipitate the receptor.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-receptor complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
-
Strip the membrane and re-probe with an anti-Eph receptor antibody to determine the total amount of immunoprecipitated receptor.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations and calculate the EC50.
Kinome-wide Selectivity Profiling (Chemoproteomics)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases using a chemoproteomic approach.[19][20][21][22]
Materials:
-
Cell lines or tissue lysates
-
Test inhibitor
-
Kinase affinity resin (e.g., "kinobeads" with immobilized broad-spectrum kinase inhibitors)
-
Lysis and wash buffers
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare cell lysates from one or more cell lines to ensure broad kinome coverage.
-
Incubate the cell lysate with the test inhibitor at various concentrations or a single high concentration (for qualitative profiling). A DMSO control is also included.
-
Add the kinase affinity resin to the inhibitor-treated lysates and incubate to allow kinases not bound by the free inhibitor to bind to the resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the resin.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
Compare the amount of each kinase captured in the inhibitor-treated samples to the DMSO control. A decrease in the amount of a kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
By using a range of inhibitor concentrations, the binding affinity (apparent Kd) for each identified kinase can be determined, providing a comprehensive selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Phosphorylation of Tyrosine Residues in the Kinase Domain and Juxtamembrane Region Regulates the Biological and Catalytic Activities of Eph Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 22. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of LDN-211904: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of LDN-211904, a potent and reversible EphB3 inhibitor. Adherence to these protocols is imperative to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is a combustible solid with a Water Hazard Class (WGK) of 2, indicating it is hazardous to water. Therefore, it must be treated as hazardous waste and must not be disposed of in the regular trash or down the drain.[1][2] The following procedures outline the approved methods for its disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Combustible Solid").
-
-
Storage :
-
Disposal Request :
-
Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Your EHS department will coordinate with a licensed hazardous waste disposal contractor for proper off-site treatment and disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference |
| IC₅₀ | 79 nM | [6] |
| Storage Class | 11 (Combustible Solids) | [2] |
| Water Hazard Class (WGK) | 2 (Hazardous to water) | [2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of treating it as hazardous chemical waste is the primary directive. The disposal process itself is an operational procedure rather than an experimental one.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. This compound this compound modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling LDN-211904
For researchers, scientists, and drug development professionals, the safe and effective handling of potent chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the selective EphB3 inhibitor, LDN-211904. Adherence to these protocols is critical to ensure laboratory safety and maintain experimental integrity.
Chemical and Safety Data Summary
This compound and its oxalate (B1200264) salt are potent and reversible inhibitors of the EphB3 receptor tyrosine kinase.[1][2][3][4] While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers and the nature of the compound necessitate handling with care. The following table summarizes key quantitative data.
| Property | Value | Source |
| Formulation | This compound Oxalate | [1] |
| Appearance | Solid | [1] |
| Molecular Formula | C21H21ClN4O5 | [5] |
| IC50 for EphB3 | 79 nM | [1][3][4] |
| Solubility | ≥ 2.5 mg/mL in various solvents including DMSO, PEG300, Tween-80, and Saline mixtures. | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] | |
| Toxicity | Standard Handling (A) - Potent compound, handle with care. | [2] |
Personal Protective Equipment (PPE) Protocol
Given the potent biological activity of this compound, a stringent PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
1. Engineering Controls:
-
Always handle solid this compound and concentrated stock solutions within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk.
2. Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile chemotherapy-rated gloves. Change gloves immediately if contaminated and every two hours during extended handling.
-
Eye Protection: Use chemical safety goggles or a full-face shield to protect against splashes.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat that is regularly laundered should be worn. Ensure it has long sleeves and is fully buttoned.
-
Respiratory Protection: For operations with a high risk of aerosolization (e.g., weighing large quantities of powder), a NIOSH-approved N95 or higher-level respirator is recommended.
Experimental Protocols: Safe Handling and Disposal
1. Preparation of Stock Solutions:
-
Pre-Weighing: Before bringing the compound into the weighing area, prepare all necessary equipment, including a calibrated analytical balance, weighing paper, and appropriate solvent.
-
Weighing: Carefully weigh the required amount of this compound powder inside a chemical fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solubilization: Add the solvent to the solid compound in a fume hood.[1] Sonication or gentle heating may be used to aid dissolution if precipitation occurs.[1] For a 10 mM stock solution in DMSO, this is a common starting point.[1]
-
Storage: Store stock solutions in clearly labeled, tightly sealed vials at -20°C or -80°C as recommended.[1][2]
2. Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: For small spills, cover with an absorbent material (e.g., vermiculite (B1170534) or chemical absorbent pads).
-
Neutralize (if applicable): There are no specific neutralization recommendations for this compound. Do not attempt to neutralize with other chemicals unless specified by an SDS.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container. Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.
-
Report: Report all spills to the laboratory supervisor and follow institutional reporting procedures.
3. Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing Safe Handling and Mechanism of Action
To further clarify the procedural steps and the compound's biological context, the following diagrams are provided.
By implementing these safety protocols and understanding the mechanism of action of this compound, researchers can minimize risks and conduct their work with confidence and precision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound is a Potent and Selective EphB3 Inhibitor for Colorectal Cancer Research | MedChemExpress [medchemexpress.eu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound oxalate - Immunomart [immunomart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
